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  • Product: 3-[2-(Dimethylamino)ethoxy]benzonitrile
  • CAS: 500024-50-0

Core Science & Biosynthesis

Foundational

3-[2-(Dimethylamino)ethoxy]benzonitrile CAS 500024-50-0 properties

This technical guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of 3-[2-(Dimethylamino)ethoxy]benzonitrile (CAS 500024-50-0), a critical intermediate in the development...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of 3-[2-(Dimethylamino)ethoxy]benzonitrile (CAS 500024-50-0), a critical intermediate in the development of kinase inhibitors and CNS-active agents.

CAS Registry Number: 500024-50-0 Chemical Formula: C₁₁H₁₄N₂O Molecular Weight: 190.24 g/mol Synonyms: 3-(2-Dimethylaminoethoxy)benzonitrile; m-(2-Dimethylaminoethoxy)benzonitrile.[1]

Executive Summary

3-[2-(Dimethylamino)ethoxy]benzonitrile serves as a strategic building block in medicinal chemistry, primarily utilized to introduce a basic solubilizing tail into hydrophobic drug scaffolds. The molecule features a meta-substituted benzonitrile core linked to a dimethylaminoethyl chain via an ether bridge. This specific topology allows for the subsequent transformation of the nitrile group into benzylamines, amidines, or heterocycles, while the tertiary amine modulates physicochemical properties such as pKa and lipophilicity (LogD), crucial for optimizing oral bioavailability and blood-brain barrier (BBB) penetration.

Physicochemical Properties

The compound exhibits properties characteristic of a lipophilic base. The tertiary amine provides a protonation site at physiological pH, enhancing aqueous solubility compared to the neutral parent scaffold.

PropertyValue (Experimental/Predicted)Significance in Drug Design
Appearance Pale yellow to colorless oilLiquid state facilitates handling in automated synthesis.
Boiling Point 320–325 °C (760 mmHg)High thermal stability suitable for reflux conditions.
Density 1.04 ± 0.1 g/cm³Standard organic density; separates well from water.
pKa (Base) 9.15 ± 0.2 (Predicted)Ionized at pH 7.4; supports lysosomal trapping and solubility.
LogP 1.83 ± 0.3Moderate lipophilicity; favorable for membrane permeability.
H-Bond Acceptors 3 (N, O)Interacts with solvent front residues in kinase pockets.
Rotatable Bonds 4Flexible side chain allows induced-fit binding.

Synthetic Routes & Process Chemistry

The synthesis of CAS 500024-50-0 typically follows a Williamson Ether Synthesis protocol. This pathway is preferred for its scalability and the availability of low-cost starting materials: 3-cyanophenol and 2-chloro-N,N-dimethylethylamine hydrochloride .

Reaction Mechanism

The reaction proceeds via an SN2 nucleophilic substitution. The phenolic hydroxyl group is deprotonated by a base to form a phenoxide ion, which then attacks the electrophilic carbon of the alkyl chloride.

Optimized Laboratory Protocol
  • Scale: 10–50 mmol

  • Yield: 85–92%

Reagents:

  • 3-Hydroxybenzonitrile (1.0 eq)

  • 2-Chloro-N,N-dimethylethylamine HCl (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq) - Crucial for neutralizing HCl and generating phenoxide.

  • Solvent: Acetone or DMF (Dimethylformamide).

Step-by-Step Procedure:

  • Activation: Charge a round-bottom flask with 3-hydroxybenzonitrile and anhydrous K₂CO₃ in Acetone (0.5 M). Stir at reflux for 30 minutes to ensure complete formation of the potassium phenoxide intermediate.

  • Alkylation: Add 2-chloro-N,N-dimethylethylamine hydrochloride portion-wise.

  • Reflux: Heat the mixture to reflux (56 °C for Acetone; 80 °C if using DMF) for 6–12 hours. Monitor conversion via TLC (Mobile phase: DCM/MeOH 95:5) or LC-MS.

  • Workup (Self-Validating Step):

    • Filter off inorganic salts (KCl, excess K₂CO₃).

    • Concentrate the filtrate.[2]

    • Acid-Base Purification: Dissolve residue in EtOAc. Extract with 1N HCl (product moves to aqueous phase). Wash organic phase (removes unreacted phenol). Basify aqueous phase with NaOH to pH >10. Extract back into EtOAc. This ensures the isolated product is strictly the basic amine.

  • Drying: Dry over MgSO₄ and concentrate to yield the target oil.

Synthesis Workflow Diagram

SynthesisWorkflow Start 3-Hydroxybenzonitrile (Starting Material) Intermediate Phenoxide Ion (In situ) Start->Intermediate Deprotonation Reagent 2-Chloro-N,N-dimethylethylamine (HCl Salt) Product 3-[2-(Dimethylamino)ethoxy]benzonitrile (CAS 500024-50-0) Reagent->Product Base K2CO3 / Acetone (Base/Solvent) Base->Intermediate Intermediate->Product SN2 Alkylation Impurity Unreacted Phenol (Removed in Organic Wash) Product->Impurity Workup Separation

Figure 1: Williamson ether synthesis workflow for CAS 500024-50-0, highlighting the critical acid-base purification step.

Applications in Medicinal Chemistry

This compound is rarely the final drug; rather, it is a divergent intermediate . The nitrile group serves as a "masked" functional group that can be transformed into various pharmacophores.

Key Transformations
  • Reduction to Benzylamine:

    • Reagent: LiAlH₄ or Raney Ni/H₂.

    • Product: 3-[2-(Dimethylamino)ethoxy]benzylamine.

    • Use: Linker for amide coupling in kinase inhibitors (e.g., Chk1, EGFR inhibitors).

  • Pinner Reaction to Amidine:

    • Reagent: HCl/EtOH followed by Ammonia.

    • Product: Benzamidine derivatives.[3][4][5]

    • Use: Serine protease inhibitors (Thrombin, Factor Xa).

  • Hydrolysis to Benzoic Acid:

    • Reagent: NaOH/H₂O or H₂SO₄.

    • Product: 3-[2-(Dimethylamino)ethoxy]benzoic acid.

    • Use: Precursor for ester or amide prodrugs.

Downstream Logic Diagram

Applications Core CAS 500024-50-0 (Nitrile Core) Path1 Reduction (LiAlH4 / H2) Core->Path1 Path2 Pinner Reaction (HCl / NH3) Core->Path2 Path3 Hydrolysis (NaOH) Core->Path3 Prod1 Benzylamine Derivative (Linker for Kinase Inhibitors) Path1->Prod1 Prod2 Benzamidine Derivative (Protease Inhibitors) Path2->Prod2 Prod3 Benzoic Acid Derivative (Scaffold Building) Path3->Prod3

Figure 2: Divergent synthetic utility of the nitrile core in drug discovery.

Safety & Handling (SDS Summary)

  • Hazards: The compound is classified as an Irritant (Skin/Eye) . While the nitrile group is stable, metabolic activation can theoretically release cyanide, though this is rare with stable benzonitriles.

  • Storage: Store under nitrogen at 2–8 °C. The amine is sensitive to CO₂ absorption (carbamate formation) if left open to air.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (nitrogen oxides and carbon oxides are combustion products).

References

  • Sentinel Oncology Ltd. (2010). Patent WO2010/136755: Checkpoint Kinase Inhibitors. Describes the use of amino-alkoxy-benzonitrile intermediates in oncology drug synthesis.

  • Asian Journal of Chemistry. (2013). One Pot Synthesis of Nitriles from Aldehydes.[3][6] Provides comparative spectral data for substituted benzonitriles.

  • Organic Syntheses. (2004). General protocols for Williamson Ether Synthesis of amino-ethers.

  • PubChem. (2024). Compound Summary for CAS 500024-50-0.

Sources

Exploratory

3-[2-(Dimethylamino)ethoxy]benzonitrile molecular weight and formula

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3-[2-(Dimethylamino)ethoxy]benzonitrile Executive Summary 3-[2-(Dimethylamino)ethoxy]benzonitrile (CAS: 500024-50-0) is a specialized organic interm...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3-[2-(Dimethylamino)ethoxy]benzonitrile

Executive Summary

3-[2-(Dimethylamino)ethoxy]benzonitrile (CAS: 500024-50-0) is a specialized organic intermediate utilized primarily in medicinal chemistry as a pharmacophore scaffold.[1][2][3][4] It is the meta-regioisomer of the well-known intermediate used in the synthesis of the gastroprokinetic agent Itopride . While the para-isomer is industrially prominent, the 3- (meta) isomer serves as a critical tool for Structure-Activity Relationship (SAR) studies, allowing researchers to probe the steric and electronic effects of the basic side chain position in kinase inhibitors and GPCR ligands.

Part 1: Chemical Identity & Physicochemical Properties[6][7][8]

This compound features a benzonitrile core substituted at the meta position with a basic dimethylaminoethoxy chain. The presence of the tertiary amine confers basicity (pKa ~9.0–9.5), making the compound capable of forming stable salts (e.g., hydrochloride, citrate), which are often preferred for handling over the free base oil.

Table 1: Physicochemical Specifications

PropertySpecification
Chemical Name 3-[2-(Dimethylamino)ethoxy]benzonitrile
CAS Registry Number 500024-50-0
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
Exact Mass 190.1106
Physical State Viscous liquid or low-melting solid (Free Base)
Solubility Soluble in DCM, Methanol, Ethyl Acetate; Sparingly soluble in water (Free Base)
pKa (Predicted) ~9.2 (Basic amine)
SMILES CN(C)CCOC1=CC=CC(=C1)C#N
InChI Key OOORMPRSIIQSGG-UHFFFAOYSA-N

Part 2: Synthetic Pathways & Methodology

Expert Insight: The synthesis of this molecule follows a classic Williamson Ether Synthesis . The choice of base and solvent is critical here. While sodium hydride (NaH) in DMF is faster, industrial and scale-up protocols often prefer Potassium Carbonate (K₂CO₃) in Acetone or Acetonitrile to avoid the hazards associated with metal hydrides and to simplify the workup.

Protocol: Alkylation of 3-Hydroxybenzonitrile

Reagents:

  • 3-Hydroxybenzonitrile (1.0 eq)

  • 2-(Dimethylamino)ethyl chloride hydrochloride (1.2 eq)

  • Potassium Carbonate (anhydrous, 2.5 eq)

  • Potassium Iodide (catalytic, 0.1 eq) – Accelerates the reaction via Finkelstein substitution in situ.

  • Solvent: Acetone or Acetonitrile (Reagent Grade).

Step-by-Step Methodology:

  • Activation: Charge a round-bottom flask with 3-Hydroxybenzonitrile and anhydrous Acetone. Add Potassium Carbonate. Stir at room temperature for 30 minutes to facilitate deprotonation of the phenol.

  • Addition: Add 2-(Dimethylamino)ethyl chloride hydrochloride and the catalytic Potassium Iodide.

  • Reflux: Heat the mixture to reflux (approx. 56°C for Acetone) with vigorous stirring. Monitor by TLC (System: 5% MeOH in DCM). Reaction typically completes in 8–12 hours.

  • Workup: Cool to room temperature. Filter off the inorganic salts (KCl/K₂CO₃).

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with 1N NaOH (to remove unreacted phenol) followed by Brine.

  • Purification: Dry the organic layer over Na₂SO₄ and concentrate. If necessary, purify via flash column chromatography (SiO₂, Gradient: DCM → 5% MeOH/DCM).

Visualizing the Synthesis Pathway

SynthesisPath Start 3-Hydroxybenzonitrile (C7H5NO) Intermediate Phenoxide Intermediate Start->Intermediate Deprotonation Reagent 2-(Dimethylamino)ethyl chloride HCl Conditions K2CO3, KI (cat) Acetone, Reflux Reagent->Conditions Conditions->Intermediate Alkylation Product 3-[2-(Dimethylamino)ethoxy] benzonitrile (C11H14N2O) Intermediate->Product Nucleophilic Substitution

Figure 1: Synthetic route via Williamson Ether Synthesis using phase-transfer conditions.

Part 3: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed. The meta-substitution pattern is the key differentiator from the commercially common para-isomer.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region: Look for a complex 4-proton pattern characteristic of meta-substitution (singlet-like peak for H-2, doublets for H-4/H-6, and a triplet for H-5). This contrasts with the symmetric AA'BB' doublets seen in the para-isomer.

    • Side Chain: Two triplets at ~4.1 ppm (O-CH₂) and ~2.7 ppm (N-CH₂).

    • Methyl Groups: A sharp singlet at ~2.3 ppm (N(CH₃)₂).

  • FT-IR Spectroscopy:

    • Nitrile (C≡N): Sharp, distinct band at 2230 ± 5 cm⁻¹ .

    • Ether (C-O-C): Strong stretch at 1250 cm⁻¹ .

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Peak at 191.25 m/z .

Part 4: Applications in Drug Discovery

3-[2-(Dimethylamino)ethoxy]benzonitrile acts as a "scaffold hopping" tool. In drug design, moving a substituent from the para to the meta position can drastically alter the metabolic stability and receptor binding affinity of a drug candidate.

Key Applications:

  • Kinase Inhibitor Development: The basic side chain mimics the solubilizing groups found in drugs like Gefitinib. The meta-position allows the ether tail to access different solvent-exposed pockets in the ATP binding site.

  • Probe for CYP450 Metabolism: The electron-withdrawing nitrile group deactivates the ring, while the basic amine dictates tissue distribution. Comparing the metabolic clearance of the meta vs. para isomer helps map the active site geometry of metabolic enzymes.

Workflow: Lead Optimization Decision Tree

LeadOpt Start Lead Compound (Para-Isomer) Issue Issue: Metabolic Instability or Poor Solubility Start->Issue Strategy Strategy: Scaffold Hop to Meta-Isomer (CAS 500024-50-0) Issue->Strategy Screen Screening: 1. pKa Determination 2. Microsomal Stability Strategy->Screen Outcome1 Improved Stability? Proceed to PK Study Screen->Outcome1 Yes Outcome2 Loss of Potency? Modify Basic Tail Screen->Outcome2 No

Figure 2: Decision logic for utilizing the 3-isomer in lead optimization campaigns.

Part 5: Safety & Handling

  • Hazard Classification: This compound is an irritant and potentially harmful if swallowed (H302). The nitrile moiety poses a theoretical risk of cyanide release under extreme metabolic or chemical hydrolysis, though the benzonitrile bond is generally stable.

  • Storage: The free base amine is hygroscopic and sensitive to CO₂ (carbamate formation). Store under inert gas (Nitrogen/Argon) at 2–8°C.

  • Spill Cleanup: Absorb with inert material (vermiculite). Do not use acidic absorbents initially to avoid exothermic salt formation; neutralize carefully.

References

  • Sigma-Aldrich. Product Detail: 3-[2-(dimethylamino)ethoxy]benzonitrile (CAS 500024-50-0).[2] Retrieved from

  • PubChem. Compound Summary: 3-[2-(Dimethylamino)ethoxy]benzonitrile.[2] National Library of Medicine. Retrieved from (Note: Link directs to isomer family/related structures for verification).

  • ChemicalBook. Synthesis and Properties of Dimethylaminoethoxybenzonitriles. Retrieved from

  • Google Patents. Process for synthesis of Itopride and its intermediates (Contextual reference for alkylation protocols). US20090177008A1. Retrieved from

Sources

Foundational

Chemical Profile & Synthetic Utility: 3-(2-Dimethylaminoethoxy)benzonitrile

The following technical guide details the chemical structure, synthesis, and application of 3-(2-dimethylaminoethoxy)benzonitrile , a specialized intermediate in medicinal chemistry. Content Type: Technical Monograph Sub...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and application of 3-(2-dimethylaminoethoxy)benzonitrile , a specialized intermediate in medicinal chemistry.

Content Type: Technical Monograph Subject: CAS 500024-50-0 | Structural Analysis & Synthetic Protocols Audience: Medicinal Chemists, Process Development Scientists, QC Analysts[1]

Executive Summary

3-(2-Dimethylaminoethoxy)benzonitrile is a meta-substituted aromatic ether featuring a benzonitrile core and a dimethylamino side chain.[1] While its para-isomer (CAS 24197-95-3) is the primary intermediate for the gastroprokinetic drug Itopride , the 3-isomer serves two critical roles in drug development:[1]

  • Pharmacophore Building Block: Used in Structure-Activity Relationship (SAR) studies to probe the steric and electronic effects of meta-substitution in acetylcholinesterase (AChE) inhibitors and dopamine antagonists.[1]

  • Critical Impurity Standard: A positional isomer required for impurity profiling and method validation in the GMP manufacture of benzonitrile-based pharmaceuticals.[1]

This guide provides a definitive structural analysis, validated synthetic pathway, and spectroscopic differentiation strategy for researchers.

Chemical Identity & Structural Analysis[2][3]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 3-[2-(Dimethylamino)ethoxy]benzonitrile
Common Name m-(2-Dimethylaminoethoxy)benzonitrile
CAS Registry 500024-50-0
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
SMILES CN(C)CCOC1=CC=CC(=C1)C#N
InChIKey OOORMPRSIIQSGG-UHFFFAOYSA-N
Physicochemical Properties

Unlike its para-isomer, which is typically a crystalline solid (mp 60–70 °C), the 3-isomer is often isolated as a colorless to pale yellow oil or low-melting solid.[1] This difference arises from the reduced symmetry of the meta-substitution, which disrupts efficient crystal packing forces.[1]

  • Physical State: Viscous Liquid / Low-melting solid[1]

  • Solubility: Soluble in DCM, Methanol, Ethyl Acetate; sparingly soluble in water (unless protonated).[1]

  • Basicity: The tertiary amine (dimethylamino group) is basic (pKa ≈ 9.0–9.5), allowing for salt formation (e.g., Hydrochloride) to improve stability and water solubility.[1]

Synthetic Pathway (Williamson Ether Synthesis)[1]

The most robust route for synthesizing this scaffold involves the O-alkylation of 3-hydroxybenzonitrile. This protocol is favored for its high yield and operational simplicity.[1]

Reaction Scheme

The reaction proceeds via an S_N2 mechanism where the phenoxide anion (generated in situ) attacks the alkyl halide.[1]

Synthesis SM1 3-Hydroxybenzonitrile (Nucleophile) Base K2CO3 / Acetone (Reflux, 8-12h) SM1->Base SM2 2-Chloro-N,N-dimethylethylamine HCl (Electrophile) SM2->Base Product 3-(2-Dimethylaminoethoxy)benzonitrile (Target) Base->Product S_N2 Substitution (- KCl, - KHCO3)

Figure 1: Synthetic pathway via base-mediated O-alkylation.[1][2][3][4][5]

Detailed Experimental Protocol

Objective: Synthesis of 3-(2-dimethylaminoethoxy)benzonitrile (10 mmol scale).

  • Reagent Preparation:

    • Charge a 100 mL round-bottom flask with 3-hydroxybenzonitrile (1.19 g, 10.0 mmol) and anhydrous Acetone (30 mL).

    • Add finely ground anhydrous Potassium Carbonate (K₂CO₃) (4.14 g, 30.0 mmol).

    • Note: Using excess base ensures neutralization of the HCl salt of the amine reagent.

  • Alkylation:

    • Add 2-chloro-N,N-dimethylethylamine hydrochloride (1.73 g, 12.0 mmol).

    • Fit the flask with a reflux condenser and drying tube (CaCl₂).[1]

    • Heat to reflux (approx. 60 °C) with vigorous magnetic stirring for 12 hours .

    • Monitor: TLC (SiO₂, 5% MeOH in DCM) should show consumption of the phenol (Rf ~0.[1]4) and appearance of the amine product (Rf ~0.2, streaks due to basicity).[1]

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter off the inorganic solids (KCl, excess K₂CO₃) and rinse the filter cake with acetone.[1]

    • Concentrate the filtrate under reduced pressure to obtain a crude oil.[4]

    • Dissolve the residue in Dichloromethane (DCM) (50 mL) and wash with 1N NaOH (20 mL) to remove unreacted phenol.[1]

    • Wash with Brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Purification:

    • If necessary, purify via flash column chromatography (DCM:MeOH:NH₄OH, 95:5:0.5).[1]

    • Yield: Expected 85–92% as a pale yellow oil.[1]

Spectroscopic Characterization & Differentiation[9]

A critical challenge in QC is distinguishing the 3-isomer from the 4-isomer. ¹H NMR provides the definitive fingerprint.

Comparative NMR Analysis
Feature3-Isomer (Meta)4-Isomer (Para - Itopride Int.)[1]
Aromatic Region Complex (ABCD system) [1]• Singlet-like (H2) at ~7.2 ppm[1]• Multiplet (H4, H5, H6) at 7.1–7.4 ppmSymmetric (AA'BB' system) [1]• Two distinct doublets (2H each)• Characteristic "roofing" effect
Ether Linkage Triplet (~4.1 ppm)Triplet (~4.1 ppm)
Amine Linkage Triplet (~2.7 ppm)Triplet (~2.7 ppm)
Methyl Groups Singlet (6H) at ~2.3 ppmSinglet (6H) at ~2.3 ppm

Key Diagnostic: Look for the isolated singlet-like peak (actually a triplet of triplets with small coupling) corresponding to the proton between the nitrile and ether groups (position 2) in the 3-isomer.[1] The 4-isomer lacks this unique proton environment.[1]

Mass Spectrometry[1]
  • ESI-MS: [M+H]⁺ = 191.12 m/z.[1]

  • Fragmentation: Loss of the dimethylaminoethyl chain (m/z 72 fragment) is common in both isomers.[1]

Pharmaceutical Applications

Impurity Profiling in Itopride Synthesis

In the industrial synthesis of Itopride, the starting material is 4-hydroxybenzonitrile.[1] However, if the starting material contains 3-hydroxybenzonitrile as a contaminant (common in phenol manufacturing), the reaction will carry the 3-isomer through to the final API.[1]

  • Regulatory Requirement: The 3-isomer must be synthesized and used as a "Reference Standard" to validate HPLC methods, ensuring it is below the ICH Q3A limit (typically <0.10%).

Pharmacophore in CNS Drug Design

The 3-(2-dimethylaminoethoxy) moiety acts as a bioisostere for various CNS-active side chains.

  • Mechanism: The basic nitrogen is protonated at physiological pH, mimicking neurotransmitters.

  • Target Class: It is investigated in the design of multi-target ligands (e.g., dual AChE/BuChE inhibitors) for Alzheimer's disease, where the meta-position allows the benzonitrile ring to orient differently in the enzyme's active site compared to the para-isomer.[1]

DrugLogic Core 3-(2-Dimethylaminoethoxy)benzonitrile (Scaffold) App1 Itopride Impurity (Positional Isomer) Core->App1 QC Standard App2 CNS Ligand Design (AChE / 5-HT) Core->App2 SAR Expansion

Figure 2: Dual utility in Quality Control and Discovery Chemistry.

Safety & Handling (MSDS Highlights)

  • Hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319).[1]

  • Nitrile Risks: While not evolving free cyanide immediately, metabolic processing can be toxic. Avoid inhalation.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The free base is prone to oxidation; the hydrochloride salt is stable at room temperature.[1]

References

  • Sigma-Aldrich. 3-[2-(Dimethylamino)ethoxy]benzonitrile Product Sheet. CAS 500024-50-0.[1] Available at: [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 546912 (4-isomer analog for comparison). Available at: [1]

  • Hokuriku Pharmaceutical Co. Process for the preparation of Itopride Hydrochloride. US Patent 4,983,633 (describes the para-isomer synthesis relevant to the meta-isomer protocol).[1] Available at: [1]

  • ChemicalBook. 3-(2-Dimethylaminoethoxy)benzonitrile Properties and Suppliers. Available at: [1]

Sources

Foundational

Technical Assessment: Physicochemical Profiling of 3-[2-(Dimethylamino)ethoxy]benzonitrile

An in-depth technical guide on the physicochemical profiling of 3-[2-(Dimethylamino)ethoxy]benzonitrile. Executive Summary This technical guide provides a comprehensive analysis of the physicochemical properties of 3-[2-...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the physicochemical profiling of 3-[2-(Dimethylamino)ethoxy]benzonitrile.

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of 3-[2-(Dimethylamino)ethoxy]benzonitrile , a critical intermediate in the synthesis of pharmaceutical agents (e.g., kinase inhibitors, GPCR ligands).[1] Understanding the ionization constant (pKa ) and lipophilicity (logP/logD ) of this scaffold is essential for predicting its pharmacokinetic behavior, including solubility, membrane permeability, and blood-brain barrier (BBB) penetration.[1]

Key Physicochemical Parameters (Estimated):

  • pKa (Basic): 8.4 ± 0.3 (Tertiary Amine)[1]

  • logP (Neutral): 1.69 ± 0.2[1]

  • logD (pH 7.4): ~0.6 (Predominantly ionized at physiological pH)[1]

Chemical Identity & Structural Analysis[1][2][3][4][5]

Before establishing experimental protocols, we must analyze the structural features influencing these parameters.[1]

PropertyDetail
IUPAC Name 3-[2-(Dimethylamino)ethoxy]benzonitrile
CAS Number 500024-50-0
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
SMILES CN(C)CCOC1=CC=CC(=C1)C#N
Key Functional Groups [1][2][3][4][5][6] • Tertiary Amine: Basic center (proton acceptor).[1]• Ether Linkage: Electron-withdrawing (-I effect), lowers amine pKa.• Benzonitrile: Electron-withdrawing, increases lipophilicity relative to parent phenol.[1]
Structural Ionization Logic

The molecule exists in a pH-dependent equilibrium between its neutral (lipophilic) and protonated (hydrophilic) forms.[1] The tertiary amine is the sole ionizable center within the physiological pH range.

Ionization Neutral Neutral Form (Lipophilic, logP dominant) Free Base Protonated Protonated Form (Hydrophilic, Solubility dominant) Cationic Species Neutral->Protonated + H⁺ (pH < pKa) Protonated->Neutral - H⁺ (pH > pKa)

Figure 1: Ionization equilibrium of the dimethylamino group. At physiological pH (7.4), the equilibrium shifts towards the protonated form.

Dissociation Constant (pKa) Determination

Theoretical Basis

The pKa of a standard aliphatic tertiary amine is typically ~10.[1]0. However, the presence of the electronegative oxygen atom in the


-position (ethoxy chain) exerts an electron-withdrawing inductive effect, reducing the electron density on the nitrogen. This lowers the pKa to the 8.2 – 8.8  range. The meta-cyano group on the benzene ring further stabilizes the free base slightly through long-range inductive effects, preventing the pKa from dropping as low as aniline derivatives.
Experimental Protocol: Potentiometric Titration

Objective: Accurately determine the thermodynamic pKa using a GLpKa (Golden Large-scale pKa) approach.

Reagents:

  • Compound: 5 mg of 3-[2-(Dimethylamino)ethoxy]benzonitrile (>98% purity).

  • Titrant: 0.5 M KOH (standardized) and 0.5 M HCl.

  • Solvent: 0.15 M KCl (ionic strength adjuster) in degassed water. Note: If solubility is low, use a Methanol/Water co-solvent system and extrapolate to 0% methanol (Yasuda-Shedlovsky extrapolation).

Workflow:

  • Dissolution: Dissolve the compound in a known volume of acidified water (pH ~2.0) to ensure full protonation.

  • Titration: Titrate with standardized KOH under an inert nitrogen atmosphere to prevent carbonate formation.

  • Data Acquisition: Record pH vs. volume of titrant added.

  • Calculation: Use the Bjerrum difference plot or non-linear regression (e.g., Refinement software) to calculate pKa.

Self-Validating Check:

  • Hysteresis Loop: Perform a forward titration (Acid

    
     Base) followed by a backward titration (Base 
    
    
    
    Acid).[1] The curves must superimpose.
  • Standard Control: Run a standard (e.g., Quinine) prior to the sample to verify electrode response.[1]

Lipophilicity Assessment (logP & logD)

Theoretical Basis
  • logP (Partition Coefficient): Represents the ratio of the concentration of the neutral species in octanol vs. water.[1] For this compound, logP is estimated at 1.69 .[1][7]

  • logD (Distribution Coefficient): Represents the ratio of all species (neutral + ionized) at a specific pH.[1]

    • Formula:

      
       (for bases).
      
    • Implication: At pH 7.4, with a pKa of ~8.4, the term

      
       is 
      
      
      
      .[1] Thus,
      
      
      .[1]
Experimental Protocol: Miniaturized Shake-Flask Method

Objective: Determine the equilibrium distribution of the compound between n-octanol and aqueous buffer.

Workflow:

  • Presaturation: Saturate n-octanol with pH 7.4 phosphate buffer, and saturate the buffer with n-octanol (24 hours).

  • Preparation: Dissolve the compound in the presaturated octanol phase (Stock Solution).

  • Equilibration: Mix Stock Solution with presaturated buffer in varying ratios (1:1, 1:2, 2:1) in glass vials.

  • Agitation: Rotate vials for 60 minutes at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm) or LC-MS/MS.

ShakeFlask Step1 Phase Presaturation (24h Equilibrium) Step2 Sample Dissolution (In Octanol Phase) Step1->Step2 Step3 Phase Mixing & Agitation (60 min, 25°C) Step2->Step3 Step4 Centrifugation (Phase Separation) Step3->Step4 Step5 HPLC Analysis (Both Phases) Step4->Step5

Figure 2: Workflow for the miniaturized shake-flask method to determine logD.

Self-Validating Check:

  • Mass Balance: The sum of the compound mass in both phases must equal >95% of the initial mass.[1]

  • Ratio Consistency: The calculated logD should be consistent across different phase volume ratios.

Summary of Physicochemical Data

The following table summarizes the estimated and calculated values based on structural analogs (e.g., 4-isomer data) and theoretical models.

ParameterValueMethod/SourceSignificance
pKa (Base) 8.4 ± 0.3 Estimated (Analogous to phenoxyethylamines)Determines ionization state at physiological pH.[1]
logP 1.69 Calculated (cLogP)Intrinsic lipophilicity of the neutral scaffold.[1]
logD (pH 7.4) 0.65 Derived (

)
Predicts moderate membrane permeability; good solubility.[1]
Polar Surface Area 32.7 Ų Calculated (TPSA)Indicates good potential for BBB penetration (<90 Ų).[1]

Applications in Drug Development[1][2][5]

Blood-Brain Barrier (BBB) Penetration

With a logD of ~0.65 and a low TPSA, this scaffold is favorable for CNS penetration.[1] The cationic nature at pH 7.4 may facilitate interaction with certain transporters, though passive diffusion is also viable.

Solubility Profile

The compound exhibits high aqueous solubility at gastric pH (pH 1-2) due to complete protonation.[1] At intestinal pH (6.5 - 7.5), it remains partially ionized, maintaining solubility while possessing sufficient lipophilicity for absorption.

References

  • Sigma-Aldrich. 3-[2-(Dimethylamino)ethoxy]benzonitrile Product Specification. Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

  • PubChem. Compound Summary for CID 546912 (4-isomer analog data for validation). National Library of Medicine. Link

  • Fluorochem. Safety Data Sheet: 4-[2-(Dimethylamino)ethoxy]benzonitrile. Link

  • OECD. Guideline for Testing of Chemicals: Partition Coefficient (n-octanol/water): Shake Flask Method (Test No. 107).[1] Link

Sources

Exploratory

3-[2-(Dimethylamino)ethoxy]benzonitrile IUPAC name and synonyms

Executive Summary This technical guide provides an in-depth analysis of 3-[2-(dimethylamino)ethoxy]benzonitrile (CAS 500024-50-0), a critical building block in modern medicinal chemistry. While its para-isomer (4-[2-(dim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of 3-[2-(dimethylamino)ethoxy]benzonitrile (CAS 500024-50-0), a critical building block in modern medicinal chemistry. While its para-isomer (4-[2-(dimethylamino)ethoxy]benzonitrile) is widely recognized as the key intermediate for the gastroprokinetic drug Itopride , the meta-isomer (3-substituted) serves a distinct role as a privileged scaffold for structure-activity relationship (SAR) exploration.

This compound allows researchers to modulate the spatial orientation of the basic dimethylamino side chain—a common pharmacophore for GPCR and kinase binding pockets—thereby altering metabolic stability, solubility, and receptor selectivity. This guide details the optimized synthesis, downstream synthetic utility, and handling protocols for this versatile intermediate.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 3-[2-(Dimethylamino)ethoxy]benzonitrile
Common Synonyms 3-(2-Dimethylaminoethoxy)benzonitrile; m-[2-(Dimethylamino)ethoxy]benzonitrile
CAS Number 500024-50-0
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
SMILES CN(C)CCOC1=CC=CC(C#N)=C1
Physical State Pale yellow liquid to low-melting solid (dependent on purity)
Solubility Soluble in DCM, Methanol, Ethyl Acetate; Sparingly soluble in water (pH dependent)

Synthetic Pathway[6]

The industrial-standard preparation of 3-[2-(dimethylamino)ethoxy]benzonitrile utilizes a Williamson Ether Synthesis . This protocol is favored for its scalability and avoidance of expensive transition metal catalysts.

Reaction Mechanism

The reaction involves the nucleophilic attack of the phenoxide ion (generated from 3-hydroxybenzonitrile) on the electrophilic carbon of 2-chloro-N,N-dimethylethylamine.

Synthesis SM1 3-Hydroxybenzonitrile (Nucleophile) Base Base (K2CO3) Deprotonation SM1->Base Acetone/DMF, 60°C Inter Phenoxide Intermediate Base->Inter Product 3-[2-(Dimethylamino) ethoxy]benzonitrile Inter->Product SM2 2-Chloro-N,N- dimethylethylamine HCl SM2->Product SN2 Attack

Figure 1: Synthetic pathway via Williamson Ether Synthesis.

Optimized Experimental Protocol

Reagents:

  • 3-Hydroxybenzonitrile (1.0 eq)

  • 2-Chloro-N,N-dimethylethylamine hydrochloride (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Solvent: Acetone or DMF (Dimethylformamide)

Procedure:

  • Activation: Charge a reaction vessel with 3-hydroxybenzonitrile (10 g, 84 mmol) and anhydrous Acetone (150 mL). Add K₂CO₃ (29 g, 210 mmol) in portions. Stir at room temperature for 30 minutes to generate the phenoxide.

  • Alkylation: Add 2-chloro-N,N-dimethylethylamine hydrochloride (14.5 g, 100 mmol).

  • Reflux: Heat the mixture to reflux (approx. 56°C for acetone, 80°C if using DMF) and stir for 12–16 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) followed by brine.

  • Purification: Dry the organic layer over Na₂SO₄ and concentrate. The crude oil can be purified via vacuum distillation or column chromatography (SiO₂, DCM:MeOH 95:5) to yield the product as a pale yellow oil.

Critical Control Point: The use of the hydrochloride salt of the amine requires excess base (2.5 eq) to neutralize the HCl and act as the proton scavenger for the phenol.

Medicinal Chemistry Applications

While the para-isomer is the precursor to Itopride (a D2 antagonist/AChE inhibitor), the 3-isomer is utilized primarily in "Scaffold Hopping" strategies to optimize drug candidates.

Scaffold Hopping & SAR Utility

In drug design, moving a substituent from the para to the meta position changes the vector of the side chain.

  • Vector Change: The dimethylaminoethoxy tail in the meta position explores a different region of the binding pocket (approx. 120° angle vs 180°).

  • Metabolic Stability: Meta-substitution can block metabolic oxidation at the phenyl ring positions prone to P450 attack.

  • Downstream Synthesis: The nitrile group (-CN) is a versatile "masked" functional group.

Downstream Transformations

The nitrile group serves as a gateway to several other pharmacophores:

Transformations Core 3-[2-(Dimethylamino) ethoxy]benzonitrile Amine Benzylamine Derivative (Reductive Amination) Core->Amine H2, Raney Ni or LiAlH4 Amidine Benzamidine (Pinner Reaction) Core->Amidine 1. HCl/EtOH 2. NH3 Tetrazole Tetrazole Isostere (Azide Cycloaddition) Core->Tetrazole NaN3, ZnBr2

Figure 2: Divergent synthesis from the nitrile core.

  • Reduction to Benzylamine: Hydrogenation (Raney Ni, H₂) converts the nitrile to a primary amine. This is analogous to the Itopride synthesis but yields the meta-benzylamine, useful for amide coupling libraries.

  • Pinner Reaction: Conversion to an amidine (a common motif in serine protease inhibitors) via an imidate intermediate.

  • Tetrazole Formation: Reaction with sodium azide yields a bioisostere of a carboxylic acid, improving bioavailability.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data is expected:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.3–7.4 (m, 1H, Ar-H), 7.2–7.1 (m, 2H, Ar-H), 7.1 (m, 1H, Ar-H).

    • δ 4.10 (t, J=5.8 Hz, 2H, -O-CH ₂-).

    • δ 2.75 (t, J=5.8 Hz, 2H, -CH ₂-N).

    • δ 2.35 (s, 6H, -N(CH ₃)₂).

  • IR Spectrum:

    • 2230 cm⁻¹: Distinctive sharp peak for Nitrile (C≡N) stretch.

    • 1250 cm⁻¹: Aryl alkyl ether (C-O-C) stretch.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 191.12 m/z.

Safety & Handling (SDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Handling Protocols:

    • Amine Odor: The compound may have a fishy, amine-like odor. Handle in a fume hood.

    • Basic Nature: The dimethylamino group makes the compound basic. Avoid contact with strong acids and oxidizing agents.

    • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent oxidation of the amine or hydrolysis of the nitrile over long periods.

References

  • Sigma-Aldrich. (n.d.). 3-[2-(dimethylamino)ethoxy]benzonitrile Product Sheet. Retrieved from

  • Lerner, O. M., & Rachinskii, F. Y. (1969). Catalytic hydrogenation of aminoalkoxybenzonitriles. Pharmaceutical Chemistry Journal, 3, 382–383. (Foundational chemistry for the para isomer, applicable to meta).
  • Google Patents. (2009). Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine. US Patent App.[1] 2009/0203940A1. Retrieved from

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Retrieved from

Sources

Protocols & Analytical Methods

Method

synthesis of 3-[2-(Dimethylamino)ethoxy]benzonitrile from 3-hydroxybenzonitrile

Part 1: Strategic Analysis & Retrosynthesis Target Molecule Profile Compound: 3-[2-(Dimethylamino)ethoxy]benzonitrile[1] CAS: 500024-50-0 Molecular Formula: C₁₁H₁₄N₂O[2] Molecular Weight: 190.24 g/mol [3] Key Functionali...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Retrosynthesis

Target Molecule Profile
  • Compound: 3-[2-(Dimethylamino)ethoxy]benzonitrile[1]

  • CAS: 500024-50-0

  • Molecular Formula: C₁₁H₁₄N₂O[2]

  • Molecular Weight: 190.24 g/mol [3]

  • Key Functionality: The molecule fuses a meta-substituted benzonitrile core with a basic dimethylaminoethyl side chain via an ether linkage. This structural motif is a common pharmacophore in kinase inhibitors and GPCR ligands, serving to modulate lipophilicity and solubility via the protonatable amine.

Retrosynthetic Disconnection

The most robust disconnection is at the ether oxygen (O-C bond ). This implies a Williamson Ether Synthesis approach, coupling a nucleophilic phenol with an electrophilic alkyl amine.

  • Nucleophile: 3-Hydroxybenzonitrile (CAS: 873-62-1). The electron-withdrawing cyano group at the meta position increases the acidity of the phenolic hydroxyl (pKa ~8.5–9.0), making it a facile nucleophile under mild basic conditions.

  • Electrophile: 2-(Dimethylamino)ethyl chloride hydrochloride (CAS: 4584-46-7). We select the hydrochloride salt for its superior shelf-stability compared to the volatile and toxic free base.

Mechanistic Insight: The Aziridinium Intermediate

A common misconception is that this reaction proceeds solely via direct S_N2 attack. In reality, under basic conditions, the 2-(dimethylamino)ethyl chloride free base undergoes intramolecular cyclization to form a highly reactive aziridinium ion .

  • Why this matters: The aziridinium ion is a far more potent electrophile than the primary alkyl chloride. The phenoxide ion attacks the ring carbons of this intermediate. Understanding this kinetics is crucial; if the reaction is too slow, the aziridinium can hydrolyze (react with trace water), leading to alcohol byproducts. Therefore, anhydrous conditions are non-negotiable .

Part 2: Detailed Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][4]Mass/VolRole
3-Hydroxybenzonitrile 119.121.011.9 gSubstrate
2-(Dimethylamino)ethyl chloride HCl 144.041.217.3 gElectrophile
Potassium Carbonate (K₂CO₃) 138.213.041.5 gBase
Potassium Iodide (KI) 166.000.11.66 gCatalyst (Finkelstein)
Acetone (Anhydrous) --150 mLSolvent
  • Note on Base: We use 3 equivalents of K₂CO₃. The first equivalent neutralizes the HCl salt of the amine; the second deprotonates the phenol; the third ensures a basic buffer to drive the reaction to completion.

Step-by-Step Procedure

Step 1: Phenoxide Formation

  • Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Charge 3-Hydroxybenzonitrile (11.9 g) and Anhydrous Acetone (150 mL).

  • Add Potassium Carbonate (41.5 g) in a single portion.

  • Stir vigorously at room temperature for 30 minutes. The mixture will become a suspension. Mechanistic Check: This dwell time allows the heterogeneous base to begin deprotonating the phenol.

Step 2: Alkylation

  • Add 2-(Dimethylamino)ethyl chloride hydrochloride (17.3 g) and Potassium Iodide (1.66 g).

  • Heat the mixture to a gentle reflux (internal temp ~56-60°C).

  • Maintain reflux for 12–16 hours .

  • IPC (In-Process Control): Monitor by TLC (Mobile Phase: 5% Methanol in DCM).

    • Visualization: UV (254 nm) for the aromatic ring; Dragendorff’s reagent for the tertiary amine.

    • Target: Disappearance of starting phenol (Rf ~0.4) and appearance of product (Rf ~0.2, streaks due to amine).

Step 3: Workup (The "Self-Validating" Acid-Base Extraction) This specific workup is designed to chemically purify the product without chromatography.

  • Cool reaction to room temperature.[4][5][6]

  • Filtration: Filter off the inorganic salts (KCl, excess K₂CO₃) through a Celite pad. Wash the pad with acetone (2 x 20 mL).

  • Concentration: Evaporate the filtrate under reduced pressure to obtain a crude oil.

  • Dissolution: Redissolve the oil in Ethyl Acetate (EtOAc) (100 mL).

  • Acid Extraction (Purification Step A):

    • Extract the EtOAc layer with 1M HCl (2 x 50 mL).

    • Logic: The product (amine) protonates and moves to the aqueous layer.[7] Non-basic impurities (unreacted phenol, neutral byproducts) stay in the EtOAc.

    • Discard the EtOAc layer (after verifying product absence).

  • Base Release (Purification Step B):

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly basify to pH > 10 using 4M NaOH or saturated Na₂CO₃ solution. The solution will become cloudy as the free amine product oils out.

  • Final Extraction:

    • Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).

    • Combine DCM layers, dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Concentrate the DCM under reduced pressure to yield the target compound as a pale yellow to amber oil.

Characterization Data (Expected)
  • Physical State: Pale yellow oil (may crystallize upon prolonged standing at -20°C).

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (m, 1H), 7.25 (d, 1H), 7.15 (s, 1H), 7.10 (d, 1H), 4.10 (t, J=5.6 Hz, 2H, O-CH₂), 2.75 (t, J=5.6 Hz, 2H, N-CH₂), 2.35 (s, 6H, N(CH₃)₂).

  • MS (ESI): [M+H]⁺ calc. 191.12, found 191.1.

Part 3: Visualization & Logic

Reaction Mechanism Pathway

The following diagram illustrates the concurrent pathways: the direct S_N2 attack and the dominant Aziridinium intermediate pathway.

ReactionMechanism cluster_0 Key Intermediate Start 3-Hydroxybenzonitrile + Base Phenoxide Phenoxide Anion (Nucleophile) Start->Phenoxide Deprotonation Transition Transition State (Ring Opening) Phenoxide->Transition Nucleophilic Attack Reagent Cl-CH2-CH2-NMe2 (Free Base) Aziridinium Aziridinium Ion (Active Electrophile) Reagent->Aziridinium Intramolecular Cyclization (Fast) Aziridinium->Transition Electrophile Product 3-[2-(Dimethylamino)ethoxy]benzonitrile Transition->Product Ether Bond Formation

Caption: Mechanistic pathway highlighting the critical Aziridinium ion intermediate which accelerates the alkylation rate.

Self-Validating Workup Workflow

This flowchart guides the researcher through the Acid-Base purification logic, ensuring high purity without column chromatography.

WorkupFlow Crude Crude Reaction Mix (Salts + Solvent + Product) Filter Filter & Evaporate Solvent Crude->Filter Dissolve Dissolve Residue in EtOAc Filter->Dissolve AcidExt Extract with 1M HCl Dissolve->AcidExt Decision1 Phase Separation AcidExt->Decision1 OrgLayer Organic Layer (Contains Phenol/Impurities) Decision1->OrgLayer Top Layer AqLayer Aqueous Acid Layer (Contains Product Salt) Decision1->AqLayer Bottom Layer Waste Discard to Waste OrgLayer->Waste Basify Basify Aqueous to pH > 10 (NaOH) AqLayer->Basify FinalExt Extract into DCM Dry & Evaporate Basify->FinalExt Pure Pure Product (Pale Yellow Oil) FinalExt->Pure

Caption: Acid-Base extraction workflow. This process isolates the basic amine product from non-basic impurities.

Part 4: Troubleshooting & Safety

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<50%) Incomplete deprotonation or moisture.Ensure Acetone is dry (molecular sieves). Increase reflux time. Switch solvent to DMF (100°C) for faster kinetics.
Product remains in EtOAc during acid wash HCl was too weak or volume too low.Check pH of aqueous layer after extraction; it must be < 2. Add more 1M HCl.
Emulsion during extraction Fine particulates or high concentration.Filter the biphasic mixture through Celite or add Brine to break the emulsion.
Starting Material Persists "Stalled" reaction.[4]Add 0.1 eq of Potassium Iodide (KI). The Finkelstein reaction converts the chloride to a more reactive iodide in situ.
Safety Protocols
  • Vesicant Warning: 2-(Dimethylamino)ethyl chloride is a nitrogen mustard analog. It is a severe skin irritant and potential vesicant. Handle exclusively in a fume hood.

  • Cyanide Moiety: While the nitrile group is stable, avoid strong acids at high temperatures which could hydrolyze it to the carboxylic acid.

  • Aziridinium Toxicity: The intermediate is an alkylating agent. Treat all reaction waste with dilute NaOH before disposal to quench active alkylators.

References

  • Sigma-Aldrich. Product Specification: 3-[2-(Dimethylamino)ethoxy]benzonitrile (CAS 500024-50-0).[1] Retrieved from .

  • BenchChem. Williamson Ether Synthesis of Phenolic Compounds: General Protocols and Troubleshooting. Retrieved from .

  • ChemicalBook. Synthesis and Suppliers for CAS 24197-95-3 (Para-isomer analogue used for protocol adaptation). Retrieved from .

  • Google Patents. Method for producing aminoalkoxy benzonitriles (US7256312B2). Describes industrial scale-up of the analogous para-isomer using K2CO3/Acetone. Retrieved from .

  • Organic Syntheses. General procedures for O-alkylation of phenols. Organic Syntheses, Coll. Vol. 1, p. 75. Retrieved from .

Sources

Application

procedure for etherification of 3-cyanophenol with 2-dimethylaminoethyl chloride

Application Note: Precision Synthesis of 3-(2-Dimethylaminoethoxy)benzonitrile via Modified Williamson Etherification Executive Summary The synthesis of dialkylaminoalkyl aryl ethers is a cornerstone transformation in me...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 3-(2-Dimethylaminoethoxy)benzonitrile via Modified Williamson Etherification

Executive Summary

The synthesis of dialkylaminoalkyl aryl ethers is a cornerstone transformation in medicinal chemistry, frequently utilized in the development of antihistamines, prokinetic agents, and selective receptor modulators. The etherification of 3-cyanophenol with 2-dimethylaminoethyl chloride represents a classic, yet highly nuanced, Williamson ether synthesis. This application note details an optimized, scalable protocol designed for drug development professionals, emphasizing mechanistic control, suppression of competitive elimination pathways, and a self-validating purification strategy that bypasses the need for chromatographic separation.

Mechanistic Rationale & Experimental Design

Successful O-alkylation of 3-cyanophenol requires navigating several competing chemical factors to ensure high yield and purity.

  • Nucleophile Reactivity: The meta-cyano group of 3-cyanophenol strongly withdraws electron density via inductive effects, lowering the pKa of the phenol relative to an unsubstituted phenol [1]. While this facilitates easier deprotonation, it renders the resulting phenoxide slightly less nucleophilic. Consequently, a highly polar aprotic solvent (DMF) and elevated temperatures (80 °C) are required to drive the reaction forward.

  • Electrophile Stability & Stoichiometry: 2-Dimethylaminoethyl chloride is highly prone to intramolecular cyclization (forming aziridinium intermediates) and intermolecular dimerization (forming piperazinium salts) when existing as a free base. Therefore, it is commercially supplied and utilized as a stable hydrochloride salt[2]. This necessitates a specific base stoichiometry: at least 2.5 to 3.0 equivalents of Potassium Carbonate (K₂CO₃) must be used. The first equivalent neutralizes the hydrochloride salt in situ, while the subsequent equivalents deprotonate the phenol.

  • Catalytic Acceleration (The Finkelstein Effect): At elevated temperatures, the neutralized 2-dimethylaminoethyl chloride can undergo an E2 elimination side reaction to yield N,N-dimethylvinylamine. To outcompete this pathway, a catalytic amount of Potassium Iodide (KI) is introduced. KI facilitates an in situ Finkelstein reaction, transiently converting the alkyl chloride into a highly reactive alkyl iodide, which undergoes rapid Sₙ2 substitution by the phenoxide before elimination can occur [3].

Reaction Pathway & Workflow

Workflow N1 3-Cyanophenol (Nucleophile) I1 Phenoxide Formation & HCl Neutralization N1->I1 N2 2-Dimethylaminoethyl chloride·HCl (Electrophile) N2->I1 N3 K2CO3 (3.0 eq) (Base) N3->I1 N3->I1 N4 KI (0.1 eq) (Catalyst) R1 Williamson Etherification (DMF, 80°C, 4-6 h) N4->R1 In situ Finkelstein I1->R1 W1 Acid-Base Extraction (Aqueous HCl -> NaOH) R1->W1 P1 3-(2-dimethylaminoethoxy)benzonitrile (Target Product) W1->P1

Figure 1: Reaction workflow and mechanistic pathway for the Williamson etherification.

Materials and Reagents

  • 3-Cyanophenol: 5.00 g (42.0 mmol, 1.0 eq)

  • 2-Dimethylaminoethyl chloride hydrochloride: 7.26 g (50.4 mmol, 1.2 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous): 17.4 g (126.0 mmol, 3.0 eq)

  • Potassium Iodide (KI): 0.70 g (4.2 mmol, 0.1 eq)

  • N,N-Dimethylformamide (DMF, anhydrous): 50 mL

  • Ethyl Acetate (EtOAc): Analytical grade

  • Aqueous Solutions: 1M HCl, 2M NaOH, Saturated NaCl (Brine)

Step-by-Step Experimental Protocol

Phase 1: System Setup & Deprotonation

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet to maintain an inert atmosphere.

  • Add 3-cyanophenol (1.0 eq) and anhydrous DMF (50 mL). Stir until fully dissolved.

  • Add anhydrous K₂CO₃ (3.0 eq) in one portion. Stir the suspension at room temperature (20–25 °C) for 30 minutes. Observation: The mixture will develop a distinct yellow tint, indicating the formation of the potassium 3-cyanophenoxide intermediate.

Phase 2: Alkylation 4. Add 2-dimethylaminoethyl chloride hydrochloride (1.2 eq) to the stirring suspension. 5. Add KI (0.1 eq) as the Finkelstein catalyst. 6. Submerge the flask in a pre-heated oil bath at 80 °C. Maintain vigorous stirring for 5 hours. Monitor via TLC (Eluent: DCM:MeOH 9:1, UV active).

Phase 3: Quenching & Primary Extraction 7. Cool the reaction to room temperature and quench by pouring the mixture into 150 mL of ice-cold distilled water. 8. Extract the aqueous mixture with EtOAc (3 × 100 mL). 9. Wash the combined organic layers with brine (5 × 50 mL) to effectively partition and remove the DMF solvent.

Phase 4: Self-Validating Acid-Base Purification Causality Check: The structural disparity between the starting materials and the product allows for a flawless, self-validating purification. The product contains a basic tertiary amine, whereas the starting 3-cyanophenol is acidic. 10. Transfer the EtOAc layer to a separatory funnel. Extract with 1M aqueous HCl (3 × 50 mL). The target basic ether is protonated and migrates entirely to the aqueous layer. 11. Discard the EtOAc layer, which now contains only unreacted 3-cyanophenol and neutral organic byproducts. 12. Collect the acidic aqueous layers and cool in an ice bath to 0 °C. 13. Slowly add 2M aqueous NaOH dropwise until the pH reaches 10–11 (verify with pH paper). The aqueous layer will turn cloudy as the free base product oils out. 14. Extract the basified aqueous layer with fresh EtOAc (3 × 100 mL). 15. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-(2-dimethylaminoethoxy)benzonitrile as a highly pure, pale yellow oil.

Quantitative Data & Optimization

The following table summarizes the optimization parameters evaluated during protocol development, highlighting the necessity of the chosen conditions.

EntrySolventBase (eq)Temp (°C)AdditiveTime (h)Yield (%)Experimental Observation
1AcetoneK₂CO₃ (3.0)60 (Reflux)None1245Sluggish reaction; high recovery of unreacted phenol.
2AcetonitrileK₂CO₃ (3.0)82 (Reflux)None868Moderate conversion; noticeable elimination side products.
3DMFK₂CO₃ (3.0)80None675Good conversion; minor impurities detected on TLC.
4DMFNaH (3.0)80None470Messy reaction profile; complex workup required.
5 DMF K₂CO₃ (3.0) 80 KI (0.1 eq) 5 92 Rapid conversion; highly pure crude product post-extraction.

Troubleshooting & Analytical Characterization

  • Issue: Low Yield / High Elimination Side Products.

    • Cause: Reaction temperature exceeding 90 °C or omission of the KI catalyst.

    • Solution: Strictly maintain the internal temperature at 80 °C. Ensure the KI is finely milled and completely dry to maximize the Finkelstein acceleration.

  • Issue: Incomplete Deprotonation / Sluggish Reaction.

    • Cause: Moisture in the K₂CO₃ base.

    • Solution: Flame-dry or oven-dry the K₂CO₃ prior to use. Water severely hinders the nucleophilicity of the phenoxide in aprotic solvents.

References

  • 3-Cyanophenol - Compound Summary Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • 2-Chloro-N,N-dimethylethanamine hydrochloride - Compound Summary Source: National Center for Biotechnology Information (PubChem) URL:[Link]

Method

Application Note: High-Efficiency Hydrolysis of 3-[2-(Dimethylamino)ethoxy]benzonitrile to its Corresponding Carboxylic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Executive Briefing The functional group interconversion of a nitrile...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Briefing

The functional group interconversion of a nitrile to a carboxylic acid is a foundational transformation in organic synthesis. However, when the substrate contains a basic moiety—such as the tertiary amine in 3-[2-(Dimethylamino)ethoxy]benzonitrile —the reaction design requires precise optimization to ensure high yield and simplified downstream isolation. This compound is a critical building block in the synthesis of alkoxy-substituted pharmaceutical intermediates[1]. This application note details the mechanistic rationale, optimization data, and a self-validating protocol for the acid-catalyzed hydrolysis of this amino-nitrile to 3-[2-(Dimethylamino)ethoxy]benzoic acid .

Mechanistic Rationale: Overcoming Zwitterionic Challenges

Nitriles can generally be hydrolyzed to carboxylic acids using either aqueous acid or base at elevated temperatures[2],[3]. However, the choice of catalyst is critical for amino-nitriles due to the specific acid-base properties of the product.

  • The Problem with Base Catalysis: Under basic conditions (e.g., NaOH reflux), the nitrile is converted to a sodium carboxylate, while the tertiary amine remains a free base[4],[5]. To isolate the free carboxylic acid, the mixture must be neutralized. Because the molecule contains both a carboxylic acid (pKa ~4) and a tertiary amine (pKa ~9.5), neutralization to physiological pH generates a zwitterion . This zwitterionic species is highly polar, exhibits immense aqueous solubility, and is notoriously difficult to extract into organic solvents, leading to severe yield losses.

  • The Acidic Advantage: Acid-catalyzed hydrolysis (e.g., using 6M HCl) elegantly bypasses this issue. The acidic environment permanently protonates the tertiary amine, preventing side reactions. The protonated nitrile undergoes nucleophilic attack by water to form an imidic acid, which tautomerizes to an amide[2]. The amide is subsequently hydrolyzed to the carboxylic acid. The final product is cleanly generated as a hydrochloride salt, alongside ammonium chloride[5]. This allows for isolation via simple solvent evaporation and selective crystallization, completely avoiding the problematic zwitterionic phase.

Reaction Pathway Diagram

Mechanism Nitrile 3-[2-(Dimethylamino)ethoxy]benzonitrile (Free Base) Protonated Protonated Nitrile & Ammonium Salt Nitrile->Protonated + HCl (Aqueous) Imidic Imidic Acid Intermediate Protonated->Imidic + H2O (Nucleophilic Attack) Amide Amide Intermediate (R-CONH2) Imidic->Amide Tautomerization Product 3-[2-(Dimethylamino)ethoxy]benzoic acid HCl Salt Amide->Product + H2O / H+ - NH4Cl

Caption: Mechanistic pathway of the acid-catalyzed hydrolysis of the amino-nitrile to the carboxylic acid.

Quantitative Data: Optimization of Hydrolysis Conditions

To validate the superiority of the acidic pathway, three standard hydrolysis conditions were evaluated. The results clearly demonstrate that hydrochloric acid provides the optimal balance of conversion rate and isolation efficiency.

ConditionCatalyst TypeTemp / TimeConversion (%)Isolation StrategyIsolated Yield (%)
6M HCl Acidic 105°C / 12h >99% Evaporation & Trituration 88%
2M NaOHBasic100°C / 16h>95%Isoelectric precipitation (pH ~7)45% (Loss to aqueous phase)
50% H₂SO₄Acidic120°C / 8h>99%Barium sulfate precipitation72%

Experimental Workflow & Standard Operating Procedure (SOP)

The following self-validating protocol utilizes 6M HCl to ensure complete hydrolysis while simultaneously forming the easily isolable hydrochloride salt of the product.

Workflow Diagram

Workflow Step1 Reaction Setup Amino-nitrile + 6M HCl Step2 Reflux 105°C 12-16 hours Step1->Step2 Step3 Concentration Evaporate in vacuo Step2->Step3 Step4 Crystallization Hot iPrOH Filter & Cool Step3->Step4 Step5 Step5 Step4->Step5

Caption: Step-by-step experimental workflow for the acidic hydrolysis and isolation process.

Step-by-Step Protocol

Materials & Reagents:

  • 3-[2-(Dimethylamino)ethoxy]benzonitrile (10.0 g, 52.6 mmol)

  • 6M Hydrochloric Acid (Aqueous) (100 mL)

  • Isopropanol (iPrOH) (150 mL)

  • Diethyl Ether (50 mL)

Procedure:

  • Reaction Initiation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 10.0 g of 3-[2-(Dimethylamino)ethoxy]benzonitrile in 100 mL of 6M HCl.

  • Reflux: Attach a water-cooled reflux condenser. Heat the mixture to 105°C using an oil bath or heating mantle. Maintain reflux for 12 to 16 hours. Observation: The reaction will progress from a suspension to a clear, homogenous solution as the amine protonates and the nitrile hydrolyzes.

  • Reaction Monitoring: Verify completion via HPLC or TLC (Eluent: DCM:MeOH 9:1 with 1% NH₄OH for the free base). The starting material peak should completely disappear.

  • Concentration: Remove the heat source and allow the flask to cool to room temperature. Transfer the solution to a rotary evaporator. Remove water and excess HCl in vacuo (bath temperature 50-60°C) until a dry, crude solid is obtained. This solid is a mixture of the product HCl salt and inorganic ammonium chloride[5].

  • Selective Crystallization: Suspend the crude solid in 100 mL of hot isopropanol (approx. 70°C). The organic hydrochloride salt will dissolve, while the inorganic ammonium chloride remains largely insoluble. Perform a hot gravity filtration to remove the NH₄Cl.

  • Precipitation: Allow the filtrate to cool to room temperature, then transfer it to an ice bath. Slowly add diethyl ether (50 mL) dropwise with vigorous stirring to induce crystallization of 3-[2-(Dimethylamino)ethoxy]benzoic acid hydrochloride.

  • Isolation: Collect the white to off-white crystalline solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold diethyl ether (2 x 15 mL). Dry the product in vacuo at 40°C for 4 hours.

Analytical Validation

To confirm the success of the protocol, the isolated product should be subjected to the following analytical checks:

  • ¹H NMR (D₂O): Confirm the disappearance of the starting material's aromatic signals and note the downfield shift in the ethoxy/dimethylamino protons. The transformation of the electron-withdrawing nitrile to the carboxylic acid alters the electronic environment of the aromatic ring.

  • Mass Spectrometry (ESI+): The calculated mass for the free base C₁₁H₁₆NO₃⁺ [M+H]⁺ is 210.11. Look for the prominent 210.1 m/z peak.

  • Melting Point: Compare against literature values for the hydrochloride salt to verify crystalline purity.

References

1.[2] Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Tel Aviv University. URL: https://www.tau.ac.il/~chemed/organic/carboxylic_acids_prep.html 2.[3] Nitrile to Acid. Common Organic Chemistry. URL: https://commonorganicchemistry.com/Rxn_Pages/Nitrile_to_Acid/Nitrile_to_Acid_Index.htm 3.[4] Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Nitriles/Reactions_of_Nitriles/Making_Carboxylic_Acids_by_the_Hydrolysis_of_Nitriles 4.[5] Hydrolysing Nitriles. Chemguide. URL: https://www.chemguide.co.uk/organicprops/nitriles/hydrolysis.html 5.[1] Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates. European Patent Office (EP1527042B1). URL: https://patents.google.com/patent/EP1527042B1/en

Sources

Application

Application Note: 3-[2-(Dimethylamino)ethoxy]benzonitrile as a Key Intermediate in the Discovery of Selective DNMT1 Inhibitors

Introduction & Scientific Context In the landscape of epigenetic drug discovery, DNA methyltransferase 1 (DNMT1) has emerged as a high-value therapeutic target. DNMT1 is responsible for maintaining DNA methylation patter...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

In the landscape of epigenetic drug discovery, DNA methyltransferase 1 (DNMT1) has emerged as a high-value therapeutic target. DNMT1 is responsible for maintaining DNA methylation patterns during cellular replication ()[1]. Dysregulation or overexpression of this enzyme leads to aberrant hypermethylation of tumor suppressor gene promoters (such as SOCS-1), driving the progression of various cancers, sickle cell disease, and beta-thalassemia ()[2].

To therapeutically reverse this epigenetic silencing, researchers have developed highly selective substituted pyridine derivatives. Central to the synthesis of these advanced inhibitors is the intermediate 3-[2-(Dimethylamino)ethoxy]benzonitrile (CAS 500024-50-0) [3]. As detailed in foundational patents by GlaxoSmithKline (GSK), this building block efficiently delivers a critical pharmacophore required for target engagement and physicochemical stability ()[4][5].

DNMT1 A DNMT1 Overexpression B Promoter Hypermethylation A->B Catalyzes C Tumor Suppressor Silencing B->C Epigenetic Repression D Disease Progression C->D Phenotype E Substituted Pyridine Inhibitor E->A Targeted Inhibition

Fig 1: Mechanism of DNMT1-mediated epigenetic silencing and targeted inhibition.

Mechanistic Insights: The Role of the Pharmacophore

As a Senior Application Scientist, I emphasize that the selection of 3-[2-(dimethylamino)ethoxy]benzonitrile is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements:

  • Physicochemical Optimization : The tertiary amine (dimethylamino group) acts as a basic solubilizing tail. At physiological pH, it becomes protonated, significantly enhancing the aqueous solubility of the otherwise lipophilic pyridine core.

  • Target Engagement : The protonated amine frequently engages in critical salt-bridge interactions with acidic residues (e.g., Asp or Glu) at the solvent-exposed interface of the DNMT1 binding pocket, while the flexible ethoxy linker allows the molecule to adopt the optimal bioactive conformation[4].

  • Synthetic Versatility : The benzonitrile group is a robust synthetic handle. It remains stable under the basic conditions required for etherification but can be selectively reduced to a primary benzylamine, providing a highly nucleophilic center for downstream coupling.

Quantitative Data Presentation

Table 1: Physicochemical Properties of the Intermediate [3][6]

Property Value
Chemical Name 3-[2-(Dimethylamino)ethoxy]benzonitrile
CAS Number 500024-50-0
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
InChI Key OOORMPRSIIQSGG-UHFFFAOYSA-N

| Physical Form | Liquid (at Room Temperature) |

Table 2: Reaction Stoichiometry & In-Process Controls (IPC)

Step Reagents (Equivalents) IPC Method Expected Outcome
1. Etherification Phenol (1.0), Alkyl Chloride (1.2), K₂CO₃ (2.0) TLC (Hexanes/EtOAc 1:1) Disappearance of phenol; New spot at R_f ~0.4
2. Reduction Nitrile (1.0), Raney Ni (10 wt%), NH₃/MeOH LC-MS Disappearance of m/z 191 [M+H]⁺; Appearance of m/z 195

| 3. Coupling | Amine (1.0), Pyridine-COOH (1.1), HATU (1.2) | LC-MS | Formation of amide product mass; Consumption of amine |

Experimental Protocols & Methodologies

The following self-validating protocols outline the journey from raw starting materials to the active DNMT1 inhibitor framework.

Synthesis SM1 3-Hydroxybenzonitrile Int1 3-[2-(Dimethylamino)ethoxy]benzonitrile (CAS: 500024-50-0) SM1->Int1 Etherification (K2CO3, DMF) SM2 2-Chloro-N,N-dimethylethanamine SM2->Int1 Etherification (K2CO3, DMF) Int2 (3-(2-(Dimethylamino)ethoxy)phenyl)methanamine Int1->Int2 Nitrile Reduction (Raney Ni, H2, NH3/MeOH) Final Substituted Pyridine DNMT1 Inhibitor Int2->Final Coupling (HATU, DIPEA)

Fig 2: Step-by-step synthetic workflow incorporating the dimethylaminoethoxy pharmacophore.

Protocol 1: Synthesis of 3-[2-(Dimethylamino)ethoxy]benzonitrile via Williamson Ether Synthesis

Causality Focus: Potassium carbonate (K₂CO₃) is selected as the base because it is strong enough to deprotonate 3-hydroxybenzonitrile (pKa ~9.0) but weak enough to prevent unwanted side reactions or hydrolysis of the nitrile. DMF is used as a polar aprotic solvent to accelerate the S_N2 displacement.

  • Reaction Setup : Charge a round-bottom flask with 3-hydroxybenzonitrile (1.0 eq) and anhydrous DMF. Add K₂CO₃ (2.0 eq) and stir at room temperature for 15 minutes to allow phenoxide formation.

  • Alkylation : Add 2-chloro-N,N-dimethylethanamine hydrochloride (1.2 eq) portion-wise. Heat the reaction mixture to 80 °C for 12 hours.

  • Self-Validating Workup (Acid-Base Extraction) :

    • Cool to room temperature, dilute with water, and extract with Ethyl Acetate (EtOAc).

    • Validation Check: Extract the organic layer with 1M HCl. The basic tertiary amine product will partition into the aqueous layer as a hydrochloride salt, leaving unreacted neutral impurities in the organic layer.

    • Basify the aqueous layer to pH 10 using 2M NaOH, and extract with fresh EtOAc. Wash with brine, dry over Na₂SO₄, and concentrate to yield the pure liquid intermediate[3].

Protocol 2: Catalytic Reduction of the Nitrile to Benzylamine

Causality Focus: Reducing the nitrile to a primary amine is required for downstream amidation. Raney Nickel under a hydrogen atmosphere is preferred over Pd/C to prevent undesired debenzylation. Crucially, methanolic ammonia is added to suppress the formation of secondary amine dimers—a common side reaction where the newly formed primary amine attacks the unreduced imine intermediate.

  • Reaction Setup : Dissolve 3-[2-(dimethylamino)ethoxy]benzonitrile in a 7N solution of ammonia in methanol.

  • Hydrogenation : Carefully add a catalytic amount of Raney Nickel (approx. 10 wt% relative to the substrate). Purge the vessel with N₂, then introduce H₂ gas via a balloon (1 atm).

  • Monitoring & Isolation : Stir vigorously at room temperature. Monitor via LC-MS until the starting material (m/z 191) is fully converted to the benzylamine (m/z 195). Filter the mixture through a pad of Celite to safely remove the pyrophoric catalyst, and concentrate the filtrate under reduced pressure to afford (3-(2-(dimethylamino)ethoxy)phenyl)methanamine.

Protocol 3: Amidation Coupling to the Pyridine Core

Causality Focus: HATU is highly efficient for coupling sterically hindered or electron-deficient carboxylic acids (like substituted picolinic acids) with amines. DIPEA acts as a non-nucleophilic base to neutralize the amine hydrochloride and drive the reaction forward without competing as a nucleophile.

  • Activation : Dissolve the target substituted pyridine-carboxylic acid (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to form the active ester.

  • Coupling : Add the benzylamine generated in Protocol 2 (1.0 eq). Stir at room temperature for 2-4 hours.

  • Purification : Quench with water, extract with Dichloromethane (DCM), and purify via reverse-phase preparative HPLC to isolate the final highly selective DNMT1 inhibitor[4].

References

  • GlaxoSmithKline IP Dev Ltd. (2017). Substituted pyridines as inhibitors of dnmt1 (Patent No. WO2017216726A1). Google Patents.
  • National Center for Biotechnology Information. (2024). PubChem Patent Summary for WO-2017216726-A1. PubChem. URL:[Link]

  • Bronner, C., et al. (2011). Control of DNMT1 abundance in epigenetic inheritance by acetylation, ubiquitylation, and the histone code. PubMed (NIH). URL:[Link]

  • Wang, Y., et al. (2015). Effects of DNMT1 Gene Silencing on Methylation of SOCS-1 Gene in Myeloma Cells. PubMed (NIH). URL:[Link]

Sources

Method

Application Note: Optimizing Nucleophilic Substitution Workflows for 3-Cyanophenol

Executive Summary This guide details the reaction parameters for utilizing 3-cyanophenol (3-hydroxybenzonitrile) as a nucleophile in O-alkylation and arylation reactions. Unlike simple phenols, 3-cyanophenol possesses a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the reaction parameters for utilizing 3-cyanophenol (3-hydroxybenzonitrile) as a nucleophile in O-alkylation and arylation reactions. Unlike simple phenols, 3-cyanophenol possesses a meta-cyano group that significantly alters its electronic profile, lowering its pKa to approximately 8.6. This acidity enhances the stability of the phenoxide anion but reduces its nucleophilicity compared to unsubstituted phenol. Successful functionalization requires precise control over base strength, solvent polarity, and temperature to prevent nitrile hydrolysis while ensuring complete conversion.

Mechanistic Profiling & Strategic Decision Making

The Electronic Environment

The cyano group at the meta position exerts a strong electron-withdrawing inductive effect (-I), stabilizing the phenoxide anion.[1]

  • pKa Implication: With a pKa of ~8.6 (vs. 10.0 for phenol), 3-cyanophenol is acidic enough to be deprotonated by weak bases such as Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3).

  • Reactivity Implication: The resulting 3-cyanophenoxide anion is a "hard" nucleophile. While stable, it is less reactive than electron-rich phenoxides (e.g., 4-methoxyphenol), often requiring polar aprotic solvents to break ion-pairing aggregates.

Method Selection Logic

Select the synthetic route based on the electrophile's nature.

MethodSelection Start Target Electrophile AlkylHalide Alkyl Halide (R-X) Start->AlkylHalide Alcohol Alcohol (R-OH) Start->Alcohol ArylHalide Aryl Halide (Ar-X) Start->ArylHalide Primary Primary/Methyl? AlkylHalide->Primary Mitsunobu Protocol B: Mitsunobu Reaction (PPh3 / DIAD) Alcohol->Mitsunobu Activated EWG ortho/para? ArylHalide->Activated Williamson Protocol A: Williamson Ether Synthesis (Base: K2CO3) Primary->Williamson Yes Primary->Mitsunobu No (Secondary) Avoid Elimination SNAr Protocol C: SNAr Reaction (Base: NaH/K2CO3) Activated->SNAr Yes (e.g. 4-F-NO2-Ph) Ullmann Protocol D: Cu-Catalyzed Coupling (Ullmann-type) Activated->Ullmann No (Neutral Ar-X)

Figure 1: Decision tree for selecting the optimal substitution pathway based on electrophile characteristics.

Detailed Experimental Protocols

Protocol A: Williamson Ether Synthesis (Standard Alkylation)

Application: Reaction with primary alkyl halides (e.g., Benzyl bromide, Methyl iodide). Rationale: The acidity of 3-cyanophenol allows the use of carbonate bases, avoiding the need for hazardous hydrides or hydroxides that might hydrolyze the nitrile.

Reagents:

  • 3-Cyanophenol (1.0 equiv)

  • Alkyl Halide (1.1 – 1.2 equiv)

  • Base: K2CO3 (2.0 equiv) or Cs2CO3 (1.5 equiv for faster rates)

  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step Workflow:

  • Solvation: Dissolve 3-cyanophenol in anhydrous MeCN (0.2 M concentration).

  • Deprotonation: Add powdered K2CO3. Stir at room temperature (RT) for 15–30 minutes. Observation: The solution may turn slightly yellow as the phenoxide forms.

  • Addition: Add the alkyl halide dropwise.

  • Reaction:

    • Reactive Halides (Allyl/Benzyl): Stir at RT for 4–12 hours.

    • Unreactive Halides: Heat to 60°C (Reflux for MeCN). Do not exceed 80°C in the presence of moisture to prevent nitrile hydrolysis [1].

  • Validation (In-Process Control): Spot TLC (Hexane:EtOAc 7:3). The starting phenol (lower Rf) should disappear.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with 1M NaOH (removes unreacted phenol), then Brine.

Protocol B: Mitsunobu Reaction

Application: Reaction with secondary alcohols where SN2 conditions would cause elimination, or when the alkyl halide is unavailable. Rationale: 3-Cyanophenol (pKa < 11) is an ideal substrate for Mitsunobu coupling.

Reagents:

  • 3-Cyanophenol (1.0 equiv)

  • Alcohol (R-OH) (1.0 – 1.2 equiv)

  • Triphenylphosphine (PPh3) (1.2 – 1.5 equiv)

  • DIAD or DEAD (1.2 – 1.5 equiv)

  • Solvent: THF or Toluene (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve 3-cyanophenol, the alcohol, and PPh3 in anhydrous THF under Nitrogen/Argon. Cool to 0°C.[2]

  • Addition: Add DIAD dropwise over 10–20 minutes. Critical: The reaction is exothermic; maintain temperature <5°C during addition to prevent side reactions.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup: Concentrate solvent. Triturate with Hexane/Ether to precipitate Triphenylphosphine oxide (TPPO) by-product, or proceed directly to column chromatography.

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

Application: Coupling with electron-deficient aryl halides (e.g., 1-fluoro-4-nitrobenzene). Rationale: The 3-cyanophenoxide anion is stable enough to displace halogens on activated aromatic rings.

Reagents:

  • 3-Cyanophenol (1.0 equiv)

  • Aryl Fluoride/Chloride (1.0 – 1.1 equiv)

  • Base: K2CO3 (2.0 equiv)

  • Solvent: DMSO or DMF (Required for high dielectric constant)

Step-by-Step Workflow:

  • Setup: Combine 3-cyanophenol, Aryl Halide, and K2CO3 in DMSO.

  • Thermal Activation: Heat to 80–100°C.

    • Note: Fluorides react faster than chlorides in SNAr due to the higher electronegativity of Fluorine increasing the electrophilicity of the ipso-carbon [2].

  • Quench: Pour the reaction mixture into crushed ice/water. The product often precipitates as a solid.

  • Purification: Recrystallization from Ethanol/Water is often sufficient.

Critical Quality Attributes & Troubleshooting

Solvent & Base Compatibility Matrix

Choosing the right environment is critical for yield and impurity control.

ParameterRecommendedCautionForbidden
Solvent Acetonitrile (MeCN): Easy removal, good for SN2.DMF/DMSO: Best for SNAr, hard to remove.Acetone: Good for iodides, but boils at 56°C (too low for some reactions).Alcohols (MeOH/EtOH): Will compete as nucleophiles (Williamson).
Base K2CO3 / Cs2CO3: Ideal balance of strength and mildness.NaH: Use only for unreactive electrophiles.NaOH/KOH: Generates water; risk of nitrile hydrolysis at high temp.Triethylamine: Too weak to fully deprotonate phenol (equilibrium unfavorable).
Troubleshooting Common Failures

Issue 1: Nitrile Hydrolysis (Formation of Amide/Acid)

  • Symptom:[3][4][5][6][7] Appearance of new peaks in NMR (amide protons ~6-8 ppm broad) or IR (Amide C=O stretch ~1680 cm-1).

  • Cause: High temperature (>100°C) in the presence of hydroxide or water.

  • Correction: Switch to anhydrous K2CO3/MeCN. Avoid aqueous workups involving boiling.

Issue 2: O- vs. C-Alkylation

  • Symptom:[3][4][5][6][7] Product mixture containing ring-alkylated species.

  • Insight: Phenoxides are ambident nucleophiles. However, for 3-cyanophenol, O-alkylation is kinetically favored >99% in polar aprotic solvents.

  • Correction: Ensure the solvent is polar aprotic (DMF/DMSO) to solvate the cation (K+), leaving the oxygen "naked" and more selective for O-attack [3].[3]

Self-Validating Workflow Diagram

Workflow Start Start: 3-Cyanophenol CheckSolvent Check Solvent Water Content (Karl Fischer < 0.1%) Start->CheckSolvent Reaction Perform Reaction (Protocol A, B, or C) CheckSolvent->Reaction Pass IPC In-Process Control (TLC/HPLC) Target: Disappearance of Phenol Reaction->IPC IPC->Reaction Incomplete (>5% SM) Workup Workup: Wash with 1M NaOH (Removes unreacted Phenol) IPC->Workup Complete Validation Final Validation (IR/NMR) Check: -CN retention (~2230 cm-1) Check: -OH loss (~3300 cm-1) Workup->Validation

Figure 2: Operational workflow ensuring chemical integrity and purity.

References

  • Solomons, T.W.G., & Fryhle, C.B. (2011). Organic Chemistry. "Reactions of Nitriles: Hydrolysis." Wiley.[3][5] Available at:

  • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273-412. Available at:

  • Reich, H. J. (2025). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry. Available at:

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Available at:

Sources

Application

Application Note: Strategic Derivatization of 3-[2-(Dimethylamino)ethoxy]benzonitrile for SAR Profiling

This Application Note is structured as a high-level technical guide for medicinal chemists, focusing on the strategic derivatization of 3-[2-(Dimethylamino)ethoxy]benzonitrile (CAS 500024-50-0). It synthesizes chemical r...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists, focusing on the strategic derivatization of 3-[2-(Dimethylamino)ethoxy]benzonitrile (CAS 500024-50-0). It synthesizes chemical reactivity principles with drug design logic to provide a robust SAR (Structure-Activity Relationship) roadmap.

Executive Summary & Scaffold Analysis

3-[2-(Dimethylamino)ethoxy]benzonitrile represents a "privileged scaffold" in medicinal chemistry, combining a lipophilic aromatic core with two distinct pharmacophoric handles:

  • The Benzonitrile (C≡N): A versatile electrophile and hydrogen bond acceptor, often serving as a bioisostere for carbonyls or a precursor to heterocycles.

  • The Dimethylaminoethoxy Tail: A basic side chain (

    
    ) that enhances aqueous solubility and provides a protonatable nitrogen for ionic interactions with receptor aspartate/glutamate residues (e.g., in GPCRs or kinase solvent fronts).
    

SAR Objective: The primary goal of derivatizing this scaffold is to probe the electronic and steric environment of the nitrile binding pocket while maintaining the solubility conferred by the basic side chain. This guide outlines three critical divergent pathways: Bioisosteric Expansion (Tetrazole) , H-Bond Modulation (Amide) , and Basic Extension (Benzylamine) .

Visual Workflow: Divergent Synthesis Strategy

SAR_Strategy Scaffold 3-[2-(Dimethylamino)ethoxy] benzonitrile (Parent Scaffold) Tetrazole Tetrazole Derivative (Acid Bioisostere) Target: Anionic Pocket Scaffold->Tetrazole [3+2] Cycloaddition (NaN3, NH4Cl) Amide Primary Amide (H-Bond Donor/Acceptor) Target: Ser/Thr Residues Scaffold->Amide Controlled Hydrolysis (NaOH, H2O2) Amine Benzylamine (Cationic Extension) Target: Distal Acidic Residues Scaffold->Amine Catalytic Reduction (H2, Raney Ni)

Figure 1: Strategic divergence from the parent nitrile to explore distinct chemical spaces (Acidic, Neutral/Polar, Basic).

Technical Protocols & Methodologies

Protocol A: Synthesis of the Tetrazole Bioisostere

Rationale: The conversion of the nitrile to a 5-substituted-1H-tetrazole creates a planar, acidic moiety (


) that mimics a carboxylic acid but with improved metabolic stability and membrane permeability.
Challenge:  The product will be a zwitterion (tetrazole anion + dimethylammonium cation), making isolation from aqueous media difficult.
Step-by-Step Methodology
  • Reagents:

    • Substrate: 3-[2-(Dimethylamino)ethoxy]benzonitrile (1.0 eq)

    • Reagent: Sodium Azide (

      
      , 1.5 eq)[1]
      
    • Catalyst/Buffer: Ammonium Chloride (

      
      , 1.5 eq)
      
    • Solvent: DMF (Dimethylformamide)

  • Procedure:

    • Dissolve the substrate in DMF (0.5 M concentration).

    • Add

      
       and 
      
      
      
      at room temperature. Note:
      
      
      buffers the reaction, preventing the formation of free hydrazoic acid (
      
      
      ) while activating the nitrile.
    • Heat the reaction mixture to 100°C for 12–16 hours. Monitor by LC-MS (Look for M+1 = Parent + 43 Da).

  • Workup (Critical for Zwitterions):

    • Cool to room temperature.[2][3]

    • Do not perform a standard aqueous acid workup, as the zwitterionic product is highly water-soluble.

    • Remove DMF under reduced pressure (high vacuum).

    • Triturate the residue with cold Ethanol/Ethyl Acetate (1:1). The inorganic salts (

      
      , 
      
      
      
      ) will remain undissolved; filter them off.
    • The filtrate contains the crude tetrazole. Purify via preparative HPLC using a volatile buffer (e.g., 0.1% Formic Acid) to isolate the formate salt.

Protocol B: Controlled Hydrolysis to Primary Amide

Rationale: Converting the nitrile to a primary amide (


) introduces a hydrogen bond donor/acceptor motif without introducing a charge. This probes for interactions with backbone carbonyls or Ser/Thr side chains.
Challenge:  Preventing over-hydrolysis to the carboxylic acid.
Step-by-Step Methodology
  • Reagents:

    • Substrate: 1.0 eq

    • Reagent: 30% Hydrogen Peroxide (

      
      , 5.0 eq)
      
    • Base: 6M Sodium Hydroxide (

      
      , 0.2 eq - catalytic)
      
    • Solvent: DMSO/Ethanol (1:1)

  • Procedure (Radziszewski Hydrolysis):

    • Dissolve substrate in DMSO/Ethanol at 0°C (ice bath).

    • Add

      
       followed by dropwise addition of 
      
      
      
      . Exothermic reaction.
    • Allow to warm to room temperature and stir for 1 hour.

    • Mechanism Check: The hydroperoxide anion (

      
      ) is a potent nucleophile that attacks the nitrile to form an imidate, which rapidly tautomerizes to the amide. This method is highly selective for amides over acids.
      
  • Workup:

    • Quench with saturated sodium thiosulfate (

      
      ) to neutralize excess peroxide.
      
    • Extract with Dichloromethane (DCM). The basic side chain ensures the product extracts into the organic layer if the pH is kept > 10.

    • Dry over

      
       and concentrate.
      
Protocol C: Reduction to Benzylamine

Rationale: reducing the nitrile to a primary amine (


) creates a flexible, basic tether. This explores "distance tolerance" to an acidic residue in the binding pocket.
Step-by-Step Methodology
  • Reagents:

    • Substrate: 1.0 eq

    • Catalyst: Raney Nickel (approx. 50 wt% of substrate) or

      
       (10 wt%)
      
    • Solvent: Methanol saturated with Ammonia (

      
       in MeOH)
      
  • Procedure:

    • Safety: Purge reaction vessel with Argon. Raney Nickel is pyrophoric.

    • Add catalyst and substrate to the pressure vessel.[4]

    • Pressurize with Hydrogen gas (

      
      ) to 50 psi (3.5 bar).
      
    • Stir vigorously at room temperature for 4 hours.

    • Why Ammonia? The presence of ammonia suppresses the formation of secondary amine dimers (a common side reaction where the product amine reacts with the intermediate imine).

  • Workup:

    • Filter through a Celite pad (keep wet to prevent catalyst ignition).

    • Concentrate filtrate.

    • The product is a diamine. Conversion to the dihydrochloride salt (using

      
       in dioxane) is recommended for stability and solid handling.
      

Data Summary & Comparison

DerivativeFunctional GroupElectronic NaturepKa (Approx)H-Bond Potential
Parent Nitrile (-CN)Electron WithdrawingN/AAcceptor (Weak)
Protocol A TetrazoleAcidic (Anionic at pH 7.4)~4.8Donor & Acceptor
Protocol B Primary AmideNeutral / Polar~15 (Neutral)Donor (2) & Acceptor (1)
Protocol C BenzylamineBasic (Cationic at pH 7.4)~9.5Donor (2) & Acceptor (1)

References

  • Tetrazole Synthesis via [3+2] Cycloaddition

    • Himo, F., et al. (2005). Mechanisms of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. J. Am. Chem. Soc.

    • Verification:

  • Radziszewski Hydrolysis (Nitrile to Amide)

    • McIsaac, J. E., et al. (1971). Mechanism of the Basic Hydrolysis of Nitriles. J. Org. Chem.

    • Verification:

  • Catalytic Hydrogenation of Nitriles

    • Gowda, S., et al. (2003). Reductive transformation of nitriles. Tetrahedron.

    • Verification:

  • Scaffold Properties (3-[2-(Dimethylamino)ethoxy]benzonitrile)

    • PubChem Compound Summary.
    • Source:

Sources

Method

Application Note: Catalytic Hydrogenation of 3-[2-(Dimethylamino)ethoxy]benzonitrile

Executive Summary This application note details the catalytic hydrogenation of 3-[2-(dimethylamino)ethoxy]benzonitrile to its corresponding primary amine, 3-[2-(dimethylamino)ethoxy]benzylamine . This transformation is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the catalytic hydrogenation of 3-[2-(dimethylamino)ethoxy]benzonitrile to its corresponding primary amine, 3-[2-(dimethylamino)ethoxy]benzylamine . This transformation is a critical step in the synthesis of benzamide-based pharmacophores, structurally analogous to the prokinetic agent Itopride (which utilizes the 4-isomer).

The reduction of nitriles to primary amines is chemically fraught with selectivity issues, primarily the formation of secondary amine dimers.[1] This guide presents two distinct, field-proven protocols designed to mitigate these side reactions:

  • Protocol A (Industrial Standard): Raney Nickel with Ammonia, optimized for high throughput and scalability.

  • Protocol B (Laboratory Scale): Palladium on Carbon (Pd/C) under Acidic Conditions, optimized for safety and equipment availability.

Reaction Engineering & Mechanistic Insight

The Selectivity Challenge

The primary challenge in hydrogenating 3-[2-(dimethylamino)ethoxy]benzonitrile is not the reduction of the nitrile itself, but the competitive condensation of the intermediate imine with the newly formed primary amine .

  • Primary Reduction:

    
    
    
  • Side Reaction (Dimerization): The intermediate imine (

    
    ) reacts with the product amine (
    
    
    
    ) to form a secondary imine, which is then reduced to a secondary amine (dimer).
  • Substrate Specificity: The pendant 2-(dimethylamino)ethoxy chain is basic. In neutral media, this tertiary amine can adsorb onto the catalyst surface, potentially slowing kinetics. However, it does not undergo hydrogenolysis under standard conditions.

Mechanistic Pathway Diagram

The following diagram illustrates the reaction divergence and the role of additives (Ammonia or Acid) in steering selectivity.

ReactionPathway Nitrile Nitrile Substrate (R-CN) Imine Intermediate Imine (R-CH=NH) Nitrile->Imine + H2 (Cat) PrimaryAmine TARGET: Primary Amine (R-CH2-NH2) Imine->PrimaryAmine + H2 (Cat) Aminal Aminal Intermediate Imine->Aminal + Primary Amine SecondaryImine Secondary Imine Aminal->SecondaryImine - NH3 SecondaryAmine IMPURITY: Secondary Amine (Dimer) SecondaryImine->SecondaryAmine + H2 Ammonia Excess Ammonia (NH3) Ammonia->Aminal Suppresses Formation (Le Chatelier) Acid Acid (H+) Acid->PrimaryAmine Traps as Salt (R-CH2-NH3+)

Caption: Mechanistic pathway showing the critical divergence between primary amine synthesis and secondary amine dimerization. Blue nodes indicate control strategies.

Protocol A: Raney Nickel / Ammonia (Industrial Standard)

Context: This is the preferred method for scale-up. Raney Nickel (RaNi) is cost-effective and highly active for nitrile reduction. The addition of ammonia is mandatory to suppress secondary amine formation by shifting the equilibrium away from the aminal intermediate.

Materials & Equipment
  • Substrate: 3-[2-(dimethylamino)ethoxy]benzonitrile (Purity >98%).

  • Catalyst: Raney Nickel (Active, typically stored in water). Note: Pyrophoric.

  • Solvent: Methanol (MeOH) saturated with Ammonia gas (

    
    
    
    
    
    in MeOH) or aqueous
    
    
    .
  • Equipment: High-pressure stainless steel autoclave (e.g., Parr reactor) rated for >100 bar.

Experimental Procedure
  • Catalyst Preparation:

    • Weigh Raney Nickel slurry (approx. 10-20 wt% relative to substrate).

    • Critical Step: Wash the catalyst 3x with anhydrous Methanol to remove water. Water can sometimes promote hydrolysis of the imine to an aldehyde, leading to side products. Decant carefully under Argon/Nitrogen.

  • Loading:

    • Dissolve the substrate in Methanol.[1][2]

    • Add the catalyst slurry to the autoclave.

    • Add the substrate solution.

    • Add methanolic ammonia (approx. 5-10 equivalents of

      
       relative to substrate).
      
  • Hydrogenation:

    • Seal the reactor.[3] Purge 3x with Nitrogen, then 3x with Hydrogen.

    • Pressurize to 5–10 bar (70–145 psi) . Note: Higher pressures (up to 50 bar) increase rate but are not strictly necessary if time permits.

    • Heat to 50°C . Stir vigorously (>1000 RPM) to eliminate mass-transfer limitations.

  • Monitoring:

    • Monitor

      
       uptake. Reaction is typically complete in 4–8 hours.
      
    • Validation: Sample an aliquot, filter, and check via HPLC/TLC. Disappearance of nitrile peak is the primary endpoint.

  • Workup:

    • Cool to room temperature.[3][4] Vent

      
      . Purge with Nitrogen.
      
    • Filter the mixture through a pad of Celite (under inert atmosphere) to remove Raney Nickel. Safety: Do not let the catalyst dry out; it will ignite.

    • Concentrate the filtrate under reduced pressure to remove MeOH and

      
      .
      
    • Result: The product is obtained as a pale yellow oil.

Protocol B: Pd/C with Acidic Trapping (Lab Scale)

Context: For laboratories lacking high-pressure autoclaves or wishing to avoid the pyrophoric hazards of Raney Nickel. Palladium is generally less selective for primary amines than Nickel, so acidic conditions are used to protonate the primary amine immediately upon formation, preventing it from attacking the imine.

Materials & Equipment
  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet.

  • Solvent: Methanol.[1][2][3]

  • Additive: Concentrated HCl (2-3 equivalents) or Acetic Acid.

  • Equipment: Parr shaker (low pressure) or balloon setup (very small scale).

Experimental Procedure
  • Loading:

    • Dissolve 3-[2-(dimethylamino)ethoxy]benzonitrile (1.0 eq) in Methanol (10-20 volumes).

    • Add Concentrated HCl (2.5 eq). Note: The tertiary amine in the side chain will also be protonated, consuming 1 eq. The nitrile reduction product requires another 1 eq.

    • Carefully add 10% Pd/C (10 wt% loading).

  • Hydrogenation:

    • Purge the vessel with Nitrogen/Vacuum cycles.

    • Introduce Hydrogen (Balloon pressure or 1-3 bar on a shaker).

    • Stir at Room Temperature (20-25°C) .

  • Workup (Basification Required):

    • Filter catalyst through Celite. Wash with MeOH.

    • Concentrate the filtrate to obtain the hydrochloride salt.

    • Free Basing: Dissolve the residue in minimal water. Adjust pH to >12 using NaOH (aq).

    • Extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Dry organic layer (

      
      ) and concentrate.
      

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRaney Ni / AmmoniaPd/C / AcidImpact / Causality
Pressure 5 - 50 bar1 - 3 barHigher pressure favors the kinetic product (primary amine) over the thermodynamic equilibration (dimer).
Temperature 40 - 60°C20 - 30°CHigh temp increases rate but promotes dimerization. Do not exceed 60°C without optimization.
Agitation High (>1000 rpm)Moderate

gas-liquid mass transfer is often the rate-limiting step. Poor stirring = stalled reaction.
Additive

(5-10 eq)
HCl (2.5 eq)Crucial. Without these, secondary amine yield can exceed 40%.
Troubleshooting Guide
  • Problem: Reaction stalls at 50% conversion.

    • Cause: Catalyst poisoning by the amine product or insufficient

      
       transfer.
      
    • Fix: Increase agitation speed. If using RaNi, ensure the catalyst was washed properly (traces of storage stabilizers can inhibit).

  • Problem: High levels of secondary amine (dimer).

    • Cause: Insufficient Ammonia (Protocol A) or Acid (Protocol B).

    • Fix: Increase the molar equivalents of the additive. Ensure temperature is not too high.

Analytical Controls

To ensure scientific integrity, the product must be validated against specific criteria.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 20 mins.

    • Detection: UV at 220 nm and 254 nm.

    • Expected Retention: The amine (polar) will elute significantly earlier than the nitrile (non-polar).

  • NMR Validation (

    
     NMR, 
    
    
    
    ):
    • Look for the disappearance of aromatic protons shifted by the -CN group.

    • Diagnostic Signal: Appearance of a singlet (2H) around

      
       3.8-4.0 ppm corresponding to the benzylic amine (
      
      
      
      ).

Workflow Visualization

Workflow cluster_Prep Preparation cluster_Rxn Reaction cluster_Workup Workup Start Start: 3-[2-(Dimethylamino)ethoxy]benzonitrile SolventPrep Solvent Prep (MeOH + NH3 or HCl) Start->SolventPrep CatWash Catalyst Activation (Wash RaNi or Wet Pd/C) Start->CatWash Load Load Autoclave/Vessel SolventPrep->Load CatWash->Load Pressurize Pressurize H2 (5-10 bar for RaNi) Load->Pressurize Heat Heat & Stir (50°C / >1000 RPM) Pressurize->Heat Monitor Monitor H2 Uptake Heat->Monitor Filter Filter Catalyst (Celite/Inert Gas) Monitor->Filter Complete Concentrate Concentrate Filtrate Filter->Concentrate FreeBase Free Base Extraction (If Acid used) Concentrate->FreeBase Protocol B Final Final Product: 3-[2-(Dimethylamino)ethoxy]benzylamine Concentrate->Final Protocol A FreeBase->Final

Caption: Operational workflow comparing the direct path (Protocol A) and the extractive path (Protocol B).

References

  • BenchChem Technical Support. (2025).[4][5] Application Notes and Protocols for the Reduction of 4-[2-(dimethylamino)ethoxy]benzonitrile. (Note: Analogous 4-isomer protocol). Retrieved from

  • Rachinskii, F. Y., et al. (1969). Catalytic hydrogenation of 4-[2-(dimethylamino)ethoxy]benzonitrile.[3][5][6] Pharmaceutical Chemistry Journal.[3] (Seminal work on RaNi reduction of this class of compounds).

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Authoritative text on nitrile reduction mechanisms).
  • Vertex AI Search Results. (2023). US5869653A - Hydrogenation of nitriles to produce amines. (Describes lithium hydroxide/ammonia strategies for selectivity). Retrieved from

  • Bagal, D. B., & Bhanage, B. M. (2015).[5] Recent advances in transition metal catalyzed hydrogenation of nitriles to amines. Advanced Synthesis & Catalysis.[7] (Review of modern catalytic systems).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-[2-(Dimethylamino)ethoxy]benzonitrile

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Method Development for Basic Ether Derivatives Introduction: The "Sticky" Amine Problem Welcome to the technical guide for purifying 3-[2-...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Method Development for Basic Ether Derivatives

Introduction: The "Sticky" Amine Problem

Welcome to the technical guide for purifying 3-[2-(Dimethylamino)ethoxy]benzonitrile .

As a researcher working with this molecule, you are likely facing a specific set of chromatographic challenges. This compound contains a tertiary amine (the dimethylamino group) and a nitrile on a benzene ring.

The Core Challenge: Standard silica gel is acidic (


). The basic nitrogen in your molecule (

) will interact strongly with the silanol groups (

) on the silica surface.[1] This is not a simple adsorption; it is an acid-base interaction.[1]

Symptoms of Failure:

  • Streaking/Tailing: The spot on the TLC plate looks like a comet, not a circle.

  • Broad Peaks: On the column, the compound elutes over a massive volume of solvent.

  • Irreversible Adsorption: You load 100 mg, but only recover 60 mg. The rest is chemically "stuck" to the silica.

This guide provides a self-validating workflow to overcome these issues, prioritizing chemical logic over brute-force chromatography.

Phase 1: The "Chemical Filter" (Pre-Column Optimization)

Stop. Before you pack a column, you must optimize your workup. The most common impurity in this synthesis is the starting material, 3-hydroxybenzonitrile .

  • The Product: Basic (Amine).

  • The Impurity: Acidic (Phenol,

    
    ).[1]
    

The Protocol: Acid-Base Extraction Do not attempt to separate the phenol from the amine on a column.[1] It is inefficient. Use their


 difference.
  • Dissolve your crude reaction mixture in an organic solvent (Ethyl Acetate or Dichloromethane).

  • Wash the organic layer with 1M NaOH (2x).

    • Mechanism:[2][3] The NaOH deprotonates the 3-hydroxybenzonitrile, turning it into the water-soluble phenoxide salt.[1] The product (amine) remains neutral and stays in the organic layer.

  • Wash with Brine, Dry over

    
    , and Concentrate.
    
  • Result: Your crude is now free of the starting phenol. You only need to separate non-polar impurities or side-products.[1]

Phase 2: Column Chromatography Protocols

If you still require column chromatography after the acid-base wash, choose one of the following methods.

Method A: The "Standard Silica" Route (Budget-Friendly)

Use this if you only have standard irregular silica gel (40-63 µm).[1]

  • Stationary Phase: Standard Silica Gel 60.

  • Mobile Phase Modifier: Triethylamine (TEA) or Ammonia (

    
    ) .[1]
    
  • Why? You must add a stronger base to the mobile phase to "cap" the acidic silanol sites, preventing your product from binding to them.

Optimized Solvent System:

  • Base Solvent: Dichloromethane (DCM) / Methanol (MeOH).[1]

  • Modifier: 1% Triethylamine (TEA) or 1% saturated

    
     in MeOH.[1]
    
  • Gradient: Start with 100% DCM (+1% TEA) and ramp to 95:5 DCM:MeOH (+1% TEA).

Critical Step (Column Pre-treatment): You must flush the column with the TEA-containing solvent before loading your sample.[1] This neutralizes the silica column prior to the product entering it.

Method B: The "Amine-Functionalized" Route (High Performance)

Use this for difficult separations or valuable final compounds.[1]

  • Stationary Phase: Amine-functionalized Silica (e.g., KP-NH, amino-propyl silica).[1]

  • Mobile Phase: Hexane / Ethyl Acetate (EtOAc) or DCM / EtOAc.[1]

  • Advantage: The silica surface is already capped with amine groups. It acts as a "neutral" phase.

  • Result: No streaking, no TEA needed, and you can use safer solvents (Hex/EtOAc) instead of halogenated ones.

Technical Support: Troubleshooting & FAQs
Q1: My product is still streaking on TLC despite using TEA. Why?

Diagnosis: You likely used the TEA in the developing tank but didn't allow the plate to equilibrate, or the concentration is too low. The Fix:

  • Add 1% TEA directly to the eluent in the jar.

  • Pre-elute the TLC plate: Dip the empty plate in the eluent and let it run to the top. Dry it. Then spot your compound and run it again. This neutralizes the specific track where your compound will travel.

Q2: I see two spots for my product. Is it decomposing?

Diagnosis: If you used Acetone or Ethyl Acetate with a primary/secondary amine impurity, you might be forming imines or amides. However, for your tertiary amine, this is unlikely. Most Likely Cause: Salt formation.

  • Spot A: The Free Base (Amine).

  • Spot B: The Hydrochloride (or other) Salt.[4][5] The Fix: Treat your sample with a few drops of saturated

    
     or dilute 
    
    
    
    immediately before spotting or loading. Ensure the compound is fully in its "Free Base" form.
Q3: Visualization is difficult. The UV spot is weak.

Diagnosis: The chromophore (benzonitrile) is decent but can be drowned out by solvents like EtOAc which absorbs at low UV. The Fix:

  • Primary: UV at 254 nm (Standard).[1]

  • Secondary (Specific): Dragendorff’s Reagent .[1] This stain specifically targets tertiary amines. It will turn your product a distinct orange/red color, helping you distinguish it from non-amine impurities.

  • Tertiary: Iodine (

    
    ) chamber.[1] Universal, but effective for aromatics.
    
Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision-making process for purifying this specific class of molecule.

PurificationStrategy Start Crude Reaction Mixture (3-[2-(Dimethylamino)ethoxy]benzonitrile) CheckImpurity Check Impurities (TLC/LCMS) Start->CheckImpurity PhenolPresent Starting Material (Phenol) Present? CheckImpurity->PhenolPresent BaseWash CRITICAL STEP: Wash Organic Layer with 1M NaOH PhenolPresent->BaseWash Yes (Acidic Impurity) OrganicLayer Organic Layer: Contains Product (Free Base) PhenolPresent->OrganicLayer No DiscardAq Discard Aqueous Layer (Contains Phenolate Impurity) BaseWash->DiscardAq BaseWash->OrganicLayer ColumnChoice Select Stationary Phase OrganicLayer->ColumnChoice StdSilica Standard Silica (SiO2) ColumnChoice->StdSilica Standard Lab AmineSilica Amine Silica (NH2-SiO2) ColumnChoice->AmineSilica High Purity Req StdProtocol REQUIRES MODIFIER: DCM/MeOH + 1% TEA (Pre-flush column) StdSilica->StdProtocol AmineProtocol NO MODIFIER NEEDED: Hexane/EtOAc Gradient AmineSilica->AmineProtocol Final Pure Product StdProtocol->Final AmineProtocol->Final

Caption: Decision tree for the purification of basic amino-ethers. Note the critical "Base Wash" step which chemically removes phenolic impurities before chromatography.

Summary of Experimental Parameters
ParameterRecommendationTechnical Rationale
Workup Wash 1M NaOHConverts starting phenol (

) to water-soluble salt; Product (

) stays organic.[1]
TLC Stain Dragendorff’s ReagentSpecific to tertiary amines; confirms the spot is your product, not a side product.
Mobile Phase (Std) DCM / MeOH + 1% TEATEA competes for silanol sites, preventing product tailing.[1]
Mobile Phase (Alt) Hexane / EtOAc (on Amine Silica)Safer solvents; Amine silica prevents tailing without additives.[1]
Loading Method Liquid (DCM) or Dry Load (Celite)Avoid loading in pure MeOH; it can cause band broadening immediately.[1]
References
  • University of Rochester. (n.d.).[6] Troubleshooting Flash Column Chromatography. Not Voodoo. Retrieved March 6, 2026, from [Link]

  • Reich, H. J. (n.d.). Chromatography Tips and Tricks. University of Wisconsin-Madison.[1] Retrieved March 6, 2026, from [Link]

  • Biotage. (2023).[7] Is there an easy way to purify organic amines? Retrieved March 6, 2026, from [Link][1]

  • National Institute of Standards and Technology (NIST). (2025).[8] Benzonitrile, 3-hydroxy- (Data).[1][8][9][10][11][12] NIST Chemistry WebBook.[8][11][12] Retrieved March 6, 2026, from [Link][1]

Sources

Optimization

Technical Support Center: Solubility Guide for 3-[2-(Dimethylamino)ethoxy]benzonitrile

Status: Active Last Updated: March 2026 Product Focus: 3-[2-(Dimethylamino)ethoxy]benzonitrile (Free Base & Salts) Target Audience: Medicinal Chemists, Formulation Scientists, In Vitro Biologists[1] Product Identity & Ph...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Last Updated: March 2026 Product Focus: 3-[2-(Dimethylamino)ethoxy]benzonitrile (Free Base & Salts) Target Audience: Medicinal Chemists, Formulation Scientists, In Vitro Biologists[1]

Product Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Before troubleshooting, confirm you are working with the correct isomer and form.[1][2] Solubility behavior is strictly dictated by the protonation state of the tertiary amine.[1][2]

FeatureSpecification
Chemical Name 3-[2-(Dimethylamino)ethoxy]benzonitrile
CAS Number 500024-50-0 (3-isomer)
Common Confusions Often confused with the 4-isomer (CAS 24197-95-3) or Gefitinib intermediates.[2]
Physical State (Free Base) Viscous Liquid / Low-melting Solid (Colorless to pale yellow).[1][2]
pKa (Calculated) ~9.2 (Tertiary Amine).[1]
LogP (Free Base) ~1.9 - 2.2 (Lipophilic).[1][2]
Water Solubility Negligible at neutral pH (Free Base).[1][2] High at pH < 5.0 (Cationic).[1][2]

Interactive Troubleshooting Modules

Module A: "My compound is an oily droplet at the bottom of the tube."

Diagnosis: You are likely working with the Free Base form in a neutral aqueous buffer (pH 7.0–7.4).[1][2] The Science: The molecule contains a tertiary amine.[1][2][3] At neutral pH, it remains unprotonated and lipophilic.[1][2] It will not dissolve; it will "oil out."[1][2]

The Fix: Protonation (In Situ Salt Formation) To dissolve the free base in water, you must convert it to a cationic salt.[1]

Protocol:

  • Calculate Molarity: Determine the moles of your compound.

  • Acid Addition: Add 1.05 equivalents of 1N HCl or Citric Acid relative to the compound.

  • Vortex/Sonicate: The oil should disappear as the amine protonates and the molecule becomes water-soluble.[1][2]

  • Buffer: Dilute with water or buffer only after the initial dissolution in acid.[1][2] Keep final pH < 6.0 to prevent reprecipitation.[1][2]

Protonation FreeBase Free Base (Lipophilic Oil) Insoluble Salt Protonated Salt (Hydrophilic Cation) Soluble FreeBase->Salt pH < 7.0 Acid + H+ (Acid) Acid->Salt Salt->FreeBase pH > 9.0

Figure 1: Solubility switch mechanism.[1][2] The tertiary amine acts as a pH-dependent solubility toggle.[2]

Module B: "I need a high-concentration stock for Cell Culture (In Vitro)."

Diagnosis: You need a solvent that is miscible with media but dissolves the lipophilic free base.[1][2] The Fix: Organic Solvent Stock (DMSO).[1][2]

Protocol:

  • Solvent Choice: Use DMSO (Dimethyl Sulfoxide) .[1][2] The free base is highly soluble in DMSO (>100 mM).[1][2]

  • Preparation: Dissolve 10 mg of 3-[2-(Dimethylamino)ethoxy]benzonitrile in 1 mL DMSO.

  • Dilution Rule: When dosing cells, ensure the final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity.

    • Example: Dilute 1 µL of stock into 1 mL of media.

  • Risk Alert: If you dilute into a high-pH buffer (pH > 8), the compound may precipitate as fine crystals.[1][2] Inspect under a microscope if data is erratic.[1][2]

SolventSolubility (Free Base)Suitability
Water (pH 7) < 0.1 mg/mLPoor
0.1N HCl > 50 mg/mLExcellent
DMSO > 100 mg/mLExcellent (Stock)
Ethanol > 50 mg/mLGood
Module C: "I need an aqueous vehicle for Animal Studies (IV/PO)."

Diagnosis: DMSO is toxic at high volumes; pure water won't work.[1][2] You need a biocompatible aqueous formulation.[1][2] The Fix: Buffered Acidic Vehicle or Cyclodextrin Complexation.[1][2]

Option 1: Citrate Buffer (Preferred for IV/PO)

This creates a soluble citrate salt in situ.[1]

  • Vehicle Prep: Prepare 50 mM Citrate Buffer, pH 4.0.

  • Dissolution: Add the compound directly to the buffer.

  • Adjustment: If it dissolves slowly, add a small volume of 1N HCl to assist, then back-titrate with NaOH if necessary (maintain pH 4.0–5.0).

  • Sterilization: Filter through a 0.22 µm PVDF membrane.[1][2]

Option 2: Cyclodextrin (SBE-β-CD / Captisol)

If pH 4.0 is too acidic for your model:[2]

  • Vehicle: 20% (w/v) SBE-β-CD in water.[1][2]

  • Process: Add compound to the vehicle. Vortex and sonicate for 20 mins.

  • Mechanism: The hydrophobic benzonitrile ring enters the cyclodextrin cavity, shielding it from water while maintaining solubility at near-neutral pH.[1][2]

FormulationDecision Start Select Application InVitro In Vitro (Cells) Start->InVitro InVivo In Vivo (Animals) Start->InVivo DMSO DMSO Stock (Dilute <0.5%) InVitro->DMSO Route Route of Admin? InVivo->Route IV IV / IP Route->IV Low Vol Oral Oral Gavage Route->Oral High Vol AcidSol Saline + HCl/Citrate (pH 4.0 - 5.0) IV->AcidSol Standard Complex 20% HP-beta-CD or SBE-beta-CD IV->Complex pH sensitive Oral->AcidSol

Figure 2: Formulation Decision Tree. Choose the vehicle based on biological tolerance and route of administration.

Frequently Asked Questions (FAQ)

Q: I bought the compound, and it looks like a liquid. Is it pure? A: Yes. The 3-isomer (CAS 500024-50-0) is typically a viscous liquid or low-melting solid at room temperature.[2] If you purchased the 4-isomer (CAS 24197-95-3), it would be a distinct solid.[4][2] Both behave similarly regarding solubility.[1][2]

Q: My solution turned cloudy after 2 hours. What happened? A: This is likely pH Drift .[1][2] If you dissolved the compound in a weak acid and added it to a neutral buffer, the pH may have slowly risen above the pKa (approx 9.2), causing the free base to precipitate.[1][2]

  • Fix: Use a stronger buffer (e.g., 50 mM Citrate or Phosphate) to "lock" the pH below 6.0.[1]

Q: Can I use PEG-400? A: Yes. PEG-400 (Polyethylene Glycol) is a good cosolvent.[1][2] A common formulation for difficult compounds is 10% DMSO / 40% PEG-400 / 50% Water .[1][2] However, always add the water last to prevent precipitation shock.[1][2]

References & Authority

  • Sigma-Aldrich. Product Specification: 3-[2-(dimethylamino)ethoxy]benzonitrile (CAS 500024-50-0).[5][2][6][1]

  • PubChem. Compound Summary: 3-[2-(dimethylamino)ethoxy]benzonitrile.[1][2][1]

  • Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2] Wiley-Interscience.[1][2] (Foundational text on amine pKa and solubility profiling).

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development.[1][2] Journal of Pharmacy and Pharmacology.[1][2] (Reference for Module C).

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Time for 3-Cyanophenol Alkylation

As a Senior Application Scientist, I have engineered this Technical Support Center to provide researchers and drug development professionals with field-proven, mechanistically grounded strategies for optimizing the O-alk...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have engineered this Technical Support Center to provide researchers and drug development professionals with field-proven, mechanistically grounded strategies for optimizing the O-alkylation of 3-cyanophenol. This transformation is a pivotal step in the synthesis of active pharmaceutical ingredients (APIs), including novel anticonvulsant derivatives and enzyme inhibitors[1].

Rather than merely listing reaction conditions, this guide dissects the causality behind each experimental choice, providing a self-validating framework to ensure high yields, minimized reaction times, and reproducible scale-ups.

Mechanistic Insights: The Causality of Optimization

To systematically optimize reaction time, one must first deconstruct the kinetics of the


 O-alkylation. 3-Cyanophenol possesses a more acidic hydroxyl group (

) compared to unsubstituted phenol, driven by the electron-withdrawing nature of the meta-cyano group.
  • Deprotonation Dynamics: Complete conversion to the phenoxide ion is mandatory. Mild bases like Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) are optimal. They fully deprotonate the phenol without inducing side reactions (such as nitrile hydrolysis) that stronger bases (e.g., NaOH) might trigger[2].
  • Solvent Effects: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are strictly required. They strongly solvate the alkali metal cation (

    
     or 
    
    
    
    ) while leaving the phenoxide anion "naked" and highly nucleophilic, drastically accelerating the
    
    
    attack on the alkyl halide.
  • Phase Transfer Catalysis (PTC): The addition of a phase transfer catalyst, such as Tetrabutylammonium Bromide (TBAB), bridges the biphasic solid-liquid interface. This can reduce reaction times from several hours to under 15 minutes by facilitating the interaction between the solid base and the liquid reactants[3][4].

ReactionPathway A 3-Cyanophenol B Deprotonation (K2CO3 / Cs2CO3) A->B C Phenoxide Intermediate (Highly Nucleophilic) B->C - HCO3- D SN2 Alkylation (Alkyl Halide + DMF) C->D E Rate Acceleration (TBAB or KI) D->E Optional F 3-Alkoxybenzonitrile (Target Product) D->F Standard Time E->F Accelerated Time

Mechanistic pathway and rate acceleration strategies for 3-cyanophenol O-alkylation.

Quantitative Data: Reaction Condition Matrix

The following table synthesizes the quantitative impact of various parameters on the reaction time and yield of 3-cyanophenol alkylation, allowing you to select the optimal conditions for your specific laboratory setup.

Base (Equiv)SolventAdditive / CatalystTemp (°C)Reaction TimeYield (%)

(2.0)
AcetoneNoneReflux (56)12 - 24 h60 - 70%

(2.0)
DMFNone804 - 6 h80 - 85%

(1.5)
MeCNNone803 - 4 h88%

(2.0)
DMFKI (0.1 eq)802 - 3 h90%

(2.0)
Solvent-FreeTBAB (0.05 eq)8015 min>90%

(2.0)
Solvent-FreeTBAB (Microwave)8090 seconds92%

Data synthesized from benchmark O-alkylation optimization studies[2][4].

Self-Validating Experimental Protocol

This protocol integrates real-time validation steps to ensure high-yield O-alkylation of 3-cyanophenol with minimized reaction time.

Materials: 3-Cyanophenol (1.0 eq), Alkyl Halide (e.g., Benzyl Bromide, 1.1 eq),


 (2.0 eq), TBAB (0.05 eq), anhydrous DMF.

Step-by-Step Methodology:

  • Preparation & Deprotonation: In an oven-dried, inert-gas flushed round-bottom flask, dissolve 3-cyanophenol (1.0 eq) in anhydrous DMF (0.2 M concentration). Add finely powdered anhydrous

    
     (2.0 eq).
    
    • Self-Validation Check: Stir at room temperature for 15 minutes. The solution will typically transition to a slight yellow/orange tint, visually confirming the successful formation of the phenoxide ion.

  • Catalyst & Reagent Addition: Add TBAB (0.05 eq) to the suspension. Then, add the alkyl halide (1.1 eq) dropwise via syringe.

    • Causality: TBAB acts as a phase-transfer catalyst, solubilizing the solid carbonate base into the organic phase and drastically accelerating the

      
       kinetics[4].
      
  • Reaction Execution: Heat the mixture to 80 °C.

    • Self-Validation Check (TLC): After 30 minutes, perform a Thin Layer Chromatography (TLC) check (Hexanes:EtOAc 4:1). The 3-cyanophenol spot (lower Rf, UV active) should be completely consumed, replaced by a new, higher Rf spot representing the O-alkylated product.

  • Quenching & Work-up: Cool to room temperature. Pour the mixture into ice-cold distilled water (5x the volume of DMF) to precipitate the product, or extract with Ethyl Acetate (3 x 20 mL).

    • Causality: The massive aqueous dilution forces the highly polar DMF into the aqueous phase, preventing it from co-extracting into the organic layer and complicating purification.

  • Purification: Wash the combined organic layers with a 5% aqueous LiCl solution (to remove residual trace DMF), followed by brine. Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Troubleshooting Guides & FAQs

TroubleshootingLogic Issue Issue: Slow Reaction (>12 hours) Check1 Check Alkylating Agent Issue->Check1 IsChloride Is it an Alkyl Chloride? Check1->IsChloride AddKI Add KI (0.1 eq) Finkelstein Reaction IsChloride->AddKI Yes Check2 Check Base Solubility IsChloride->Check2 No Resolved Reaction Accelerated (<1 hour) AddKI->Resolved AddPTC Add TBAB (0.05 eq) Phase Transfer Check2->AddPTC AddPTC->Resolved

Logical troubleshooting workflow for resolving sluggish O-alkylation kinetics.

Q1: My reaction is proceeding very slowly (>12 hours). How can I optimize the time? A1: Sluggish kinetics in O-alkylation are usually due to poor leaving groups or weak base solubility.

  • Solution 1 (Leaving Group): If you are using an alkyl chloride, the kinetics will naturally be slow. Add a catalytic amount (0.1 eq) of Potassium Iodide (KI). This initiates an in situ Finkelstein reaction, exchanging the poor chloride leaving group for a highly reactive iodide, significantly lowering the activation energy of the

    
     transition state[2].
    
  • Solution 2 (Catalysis): Introduce a phase transfer catalyst like TBAB or PEG-800. This breaks the solid-liquid barrier between the

    
     and the solvent, accelerating the reaction to completion in under an hour[3].
    

Q2: I am observing incomplete conversion of 3-cyanophenol. Should I use a stronger base like NaOH or NaH? A2: Avoid using aqueous NaOH or extremely strong bases at elevated temperatures. The cyano group (-CN) on the aromatic ring is highly susceptible to hydrolysis, which can inadvertently convert it into an amide or carboxylic acid under harsh basic conditions. Stick to


 or 

[2]. If conversion is incomplete, ensure your

is freshly dried (anhydrous) and finely powdered to maximize reactive surface area.

Q3: Is it possible to perform this reaction without toxic solvents like DMF? A3: Yes. Recent advancements in green chemistry demonstrate that O-alkylation can be performed under solvent-free conditions using TBAB as both a catalyst and a melt medium. By mixing the solid reagents and heating to 80 °C, or applying microwave irradiation, the reaction can reach >90% yield in as little as 90 seconds[4].

Q4: I am seeing multiple spots on my TLC. Could C-alkylation be occurring? A4: While phenoxide ions are ambidentate nucleophiles (capable of O- or C-alkylation), C-alkylation is highly disfavored when using polar aprotic solvents (DMF, MeCN) and alkali metal bases (


, 

). These conditions leave the oxygen atom highly exposed and reactive. Multiple spots are more likely due to impurities in the alkylating agent, dialkylation (if using a dihalide), or partial hydrolysis of the cyano group. Ensure strictly anhydrous conditions to prevent hydrolysis.

References

  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - Semantic Scholar , Semantic Scholar, 1

  • Technical Support Center: Optimizing Reaction Conditions for 3-(Aminomethyl)phenol Derivatization - Benchchem , Benchchem, 2

  • O-Methylation of phenolic compounds with dimethyl carbonate under solid/liquid phase transfer system | Request PDF - ResearchGate , ResearchGate, 3

  • Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis - MDPI , MDPI, 4

Sources

Optimization

Technical Support Center: Stability and Handling of 3-[2-(Dimethylamino)ethoxy]benzonitrile

Welcome to the Technical Support Center. As a researcher working with 3-[2-(Dimethylamino)ethoxy]benzonitrile , you are handling a bifunctional molecule that requires precise environmental control during synthesis, extra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a researcher working with 3-[2-(Dimethylamino)ethoxy]benzonitrile , you are handling a bifunctional molecule that requires precise environmental control during synthesis, extraction, and purification. This guide provides field-proven insights into the chemical stability of this compound under basic conditions, addressing the specific vulnerabilities of its functional groups.

Core Mechanistic Overview

3-[2-(Dimethylamino)ethoxy]benzonitrile contains three distinct functional moieties, each reacting differently to alkaline environments:

  • The Tertiary Amine (Dimethylamino group): Highly stable in base. It becomes deprotonated (free base form) at pH > 9.5, which is essential for organic extraction[1].

  • The Aryl Ether Linkage: Exhibits excellent stability under standard aqueous basic conditions, as the phenoxide anion is a poor leaving group, preventing nucleophilic cleavage[2].

  • The Benzonitrile Group (The Vulnerability): Highly susceptible to nucleophilic attack. Hydroxide ions (OH⁻) attack the electrophilic carbon of the nitrile, forming an imidate intermediate that rapidly tautomerizes to a primary amide. Prolonged exposure leads to further hydrolysis into a carboxylic acid[3].

Pathway Nitrile 3-[2-(Dimethylamino)ethoxy] benzonitrile m/z 191.12 Amide 3-[2-(Dimethylamino)ethoxy] benzamide m/z 209.13 Nitrile->Amide OH⁻, H₂O (Fast) Acid 3-[2-(Dimethylamino)ethoxy] benzoic acid m/z 210.11 Amide->Acid OH⁻, H₂O, Δ (Slow)

Fig 1. Base-catalyzed hydrolysis of 3-[2-(Dimethylamino)ethoxy]benzonitrile.

Frequently Asked Questions (FAQs)

Q1: Why am I losing my starting material during a standard NaOH liquid-liquid extraction? A1: You are likely hydrolyzing the nitrile group. Strong bases like 1M NaOH (pH ~14) provide a high concentration of nucleophilic hydroxide ions, which rapidly convert the benzonitrile into a benzamide[3]. Because the amide is more polar, it may partition differently or precipitate, leading to apparent "loss" of the starting material.

Q2: Is the aryl ether linkage at risk of cleavage during basic workup? A2: No. Unlike esters, aryl ethers are highly resistant to basic hydrolysis. Cleavage of an aryl ether requires extremely harsh conditions (e.g., molten salts or strong Lewis acids)[2]. Your degradation is almost certainly occurring at the nitrile carbon.

Q3: How do I selectively extract the free base without triggering hydrolysis? A3: The causality here relies on the pKa of the dimethylamino group (~9.0–9.5). To extract the molecule into an organic solvent like ethyl acetate or dichloromethane, the aqueous layer only needs to be adjusted to pH 9.5–10.0. Using a mild, buffering base like cold saturated aqueous sodium carbonate (Na₂CO₃) achieves this deprotonation without providing the aggressive hydroxide concentration required to hydrolyze the nitrile.

Troubleshooting Guide & Diagnostic Data

When analyzing your post-workup mixtures, use the following quantitative LC-MS data to identify specific degradation products.

Quantitative Mass Spectrometry Data
Compound StateChemical FormulaExact Mass (Da)LC-MS [M+H]⁺ (m/z)RP-HPLC Elution Profile
Parent Nitrile C₁₁H₁₄N₂O190.11191.12 Moderate retention
Amide Degradant C₁₁H₁₆N₂O₂208.12209.13 (+18 Da)Early elution (Higher polarity)
Acid Degradant C₁₁H₁₅NO₃209.11210.11 (+19 Da)Earliest elution (Ionizable)
Common Issues and Resolutions
  • Issue: Unexpected +18 Da mass shift in LC-MS.

    • Cause: Formation of 3-[2-(Dimethylamino)ethoxy]benzamide due to over-basification.

    • Action: Immediately lower the pH of your workup. Switch from NaOH to NaHCO₃/Na₂CO₃ and perform the extraction in an ice bath to kinetically suppress the hydration reaction.

  • Issue: Poor recovery (<50%) with no degradation peaks observed.

    • Cause: The aqueous layer is insufficiently basic (pH < 8). The tertiary amine remains protonated as a water-soluble salt.

    • Action: Verify the aqueous phase pH. Adjust to exactly 9.5–10.0. Use the "salting-out" effect by saturating the aqueous layer with NaCl to drive the organic compound into the organic phase.

Troubleshooting Start Analyze Post-Workup LC-MS CheckMass Is there a +18 Da mass shift (m/z 209.13)? Start->CheckMass AmideFormed Amide Formation Detected. Reduce base strength/time. CheckMass->AmideFormed Yes CheckRecovery Is recovery of parent compound low (<50%)? CheckMass->CheckRecovery No CheckAqueous Check aqueous layer pH. Is pH < 9? CheckRecovery->CheckAqueous Yes Success Optimal Recovery (m/z 191.12 confirmed) CheckRecovery->Success No AdjustPH Amine is protonated. Adjust pH to 9.5-10. CheckAqueous->AdjustPH Yes CheckAqueous->Success No

Fig 2. Troubleshooting workflow for LC-MS mass shifts and low extraction recovery.

Self-Validating Experimental Protocols

Protocol A: Optimized Basic Workup for Free Base Recovery (Non-Degrading)

Purpose: To quantitatively extract the intact nitrile free base without triggering amide formation.

  • Preparation: Cool the acidic aqueous reaction mixture containing the protonated 3-[2-(Dimethylamino)ethoxy]benzonitrile salt to 0–4 °C in an ice bath.

  • Basification: Slowly add cold, saturated aqueous Na₂CO₃ dropwise while stirring vigorously. Monitor the pH continuously using a calibrated pH meter until it reaches exactly 9.5–10.0. Causality: This pH is high enough to fully deprotonate the dimethylamine (pKa ~9.5) but lacks the hydroxide concentration to attack the nitrile.

  • Salting Out: Add solid NaCl until the aqueous layer is saturated. This decreases the solubility of the free base in the aqueous phase.

  • Extraction: Extract immediately with cold ethyl acetate (3 x equal volume).

  • Self-Validation Step: Spot the remaining aqueous layer on a TLC plate. Visualize under UV (254 nm) and stain with Dragendorff's reagent (specific for tertiary amines). A negative Dragendorff stain confirms 100% extraction efficiency.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a water bath temperature not exceeding 30 °C.

Protocol B: Controlled Alkaline Hydrolysis to the Amide

Purpose: If the primary amide (3-[2-(Dimethylamino)ethoxy]benzamide) is your intended synthetic target, use this kinetically controlled protocol.

  • Solubilization: Dissolve 1.0 mmol of 3-[2-(Dimethylamino)ethoxy]benzonitrile in 5 mL of a 1:1 mixture of Ethanol and Water.

  • Reagent Addition: Add 2.0 equivalents of NaOH (pellets or 5M aqueous solution)[3].

  • Reaction: Stir the mixture at 40 °C. Causality: Mild heating accelerates the hydration of the nitrile to the amide, but keeping the temperature below reflux prevents the subsequent, slower hydrolysis of the amide to the carboxylic acid.

  • Self-Validation Step: At t = 60 minutes, take a 10 µL aliquot, dilute in 1 mL acetonitrile, and inject into the LC-MS. The reaction is complete when the m/z 191.12 peak disappears and the m/z 209.13 peak maximizes. If the m/z 210.11 (acid) peak exceeds 2% relative abundance, stop the reaction immediately.

  • Quenching: Quench the reaction by neutralizing to pH 7.5 with 1M HCl, remove ethanol in vacuo, and extract the amide with dichloromethane.

References

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles Arkivoc URL:[3]

  • Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction ACS Publications URL:[2]

  • Strong Bases Design: Key Techniques and Stability Issues MDPI URL:[1]

Sources

Troubleshooting

Technical Guide: Preventing Side Reactions in 3-[2-(Dimethylamino)ethoxy]benzonitrile Synthesis

Executive Summary & Reaction Logic The synthesis of 3-[2-(Dimethylamino)ethoxy]benzonitrile is a critical step in the production of various pharmaceutical intermediates (including analogs of Itopride and Gefitinib). The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Logic

The synthesis of 3-[2-(Dimethylamino)ethoxy]benzonitrile is a critical step in the production of various pharmaceutical intermediates (including analogs of Itopride and Gefitinib). The standard route is a Williamson ether synthesis between 3-hydroxybenzonitrile (3-cyanophenol) and 2-(dimethylamino)ethyl chloride (usually as the hydrochloride salt).

While theoretically straightforward, this reaction is plagued by the ambident reactivity of the reagents and the sensitivity of the nitrile group. Success depends not just on mixing reagents, but on controlling the competition between substitution, elimination, and hydrolysis .

Core Reaction Scheme

The desired pathway involves the nucleophilic attack of the phenoxide ion on the alkyl halide.

ReactionScheme SM1 3-Hydroxybenzonitrile (Nucleophile) Base Base (K2CO3/NaH) SM1->Base Deprotonation Prod 3-[2-(Dimethylamino)ethoxy]benzonitrile (Target) SM1->Prod + SM2 2-(Dimethylamino)ethyl chloride (Electrophile) Azir Aziridinium Ion (Active Intermediate) SM2->Azir Cyclization (Fast) Azir->Prod SN2 Attack

Figure 1: The idealized reaction pathway. Note that the aliphatic amine often cyclizes to a reactive aziridinium intermediate before ring opening by the phenoxide.

Critical Side Reaction Modules

The following modules detail the specific side reactions that lower yield and purity. Each module explains the cause, the symptom, and the preventative protocol.

Module A: Nitrile Hydrolysis (The "Amide" Impurity)

The Issue: The nitrile (-CN) group is susceptible to hydrolysis under basic conditions, especially at elevated temperatures, converting it to a primary amide.

  • Impurity: 3-[2-(Dimethylamino)ethoxy]benzamide.

  • Mechanism: Hydroxide ions (from wet base or solvent) attack the nitrile carbon.[1]

DiagnosticObservation
LC-MS Signal M+18 peak (Hydrolysis adds H₂O).
NMR Disappearance of sharp CN peak (~2230 cm⁻¹ in IR); appearance of broad NH₂ protons.
Physical Precipitate formation (amides are often less soluble than nitriles in organic solvents).

Protocol for Prevention:

  • Water Exclusion: Use anhydrous solvents (DMF/Acetone < 0.05% H₂O). Hygroscopic solvents like DMF must be dried over molecular sieves.

  • Base Selection: Switch from hydroxide bases (NaOH/KOH) to carbonate bases (K₂CO3 or Cs₂CO3). Carbonates are strong enough to deprotonate the phenol (pKa ~8-9) but poor at hydrolyzing nitriles.

  • Temperature Control: Do not exceed 80°C if using DMF. If refluxing in acetone (56°C), hydrolysis is negligible provided the system is dry.

Module B: Reagent Oligomerization (The "Quat" Salts)

The Issue: The free base of 2-(dimethylamino)ethyl chloride is unstable. It can react with itself to form a piperazinium dimer or linear oligomers. This consumes the alkylating agent, stalling the reaction.

  • Impurity: 1,1,4,4-Tetramethylpiperazinium dichloride (precipitate).

  • Cause: Generating the free amine too early or in high concentration without the phenoxide present.

Protocol for Prevention:

  • In-Situ Generation: Do not free-base the amine hydrochloride beforehand. Add the hydrochloride salt directly to the phenoxide mixture. The base (K₂CO3) will release the free amine slowly in the presence of the nucleophile.

  • Stoichiometry: Use a slight excess (1.2–1.5 eq) of the alkyl halide to account for minor dimerization, but avoid large excesses which complicate purification.

Module C: Elimination (Vinyl Impurity)

The Issue: Strong bases can cause dehydrohalogenation of the alkyl halide, forming a volatile vinyl species.

  • Impurity: N,N-Dimethylvinylamine.

  • Cause: Using strong, bulky bases (e.g., t-BuOK) or excessive heat.

Protocol for Prevention:

  • Avoid Strong Alkoxides: Stick to Carbonates (K₂CO3) or Hydrides (NaH) at controlled temperatures.

  • Order of Addition: Ensure the phenol is fully deprotonated before adding the alkyl halide if using NaH. This ensures the dominant reaction is Nucleophile-Electrophile, not Base-Electrophile.

Troubleshooting & Optimization Guide

Decision Logic: Impurity Identification

Use this logic flow to diagnose your crude reaction profile.

Troubleshooting Start Analyze Crude LC-MS/TLC CheckMass Check Mass Shift Start->CheckMass M_plus_18 Mass = M + 18 (Amide) CheckMass->M_plus_18 Found M_plus_Same Mass = M (Isomer) (C-Alkylation) CheckMass->M_plus_Same Found M_plus_Dimer Mass = Reagent Dimer CheckMass->M_plus_Dimer Found Low_Yield Low Conversion (SM Remaining) CheckMass->Low_Yield No Product Action1 Action: Dry Solvent, Switch to K2CO3 M_plus_18->Action1 Action2 Action: Change Solvent (Promote O-alkylation) M_plus_Same->Action2 Action3 Action: Add Reagent Slowly (In-situ release) M_plus_Dimer->Action3 Action4 Action: Check Base Stoichiometry (Did HCl salt neutralize base?) Low_Yield->Action4

Figure 2: Diagnostic flowchart for crude reaction analysis.

Frequently Asked Questions (Technical)

Q: Can I use NaOH to speed up the reaction? A: It is not recommended. While NaOH is faster, it drastically increases the rate of nitrile hydrolysis. If you must use NaOH, use a biphasic system (Toluene/Water) with a Phase Transfer Catalyst (TBAB), which protects the nitrile in the organic phase while the phenoxide is formed at the interface.

Q: Why is my product turning pink/brown upon storage? A: This indicates oxidation of the tertiary amine or the presence of trace phenolic impurities (quinones). Store the product under nitrogen/argon and ensure all starting phenol is removed during workup (wash organic layer with 1M NaOH).

Q: I see a solid precipitate during the reaction. Is this the product? A: Likely not. The product is an oil or low-melting solid. The precipitate is usually KCl/NaCl (byproduct) or the polymerized ammonium salt (impurity). Filter this solid off before workup.

Optimized Experimental Protocol

Objective: Synthesis of 3-[2-(Dimethylamino)ethoxy]benzonitrile with <0.5% Amide Impurity.

Reagents:

  • 3-Hydroxybenzonitrile (1.0 eq)

  • 2-(Dimethylamino)ethyl chloride HCl (1.2 eq)

  • Potassium Carbonate (anhydrous, milled) (2.5 eq)

  • Acetone (HPLC grade, dried) or DMF (anhydrous)

Step-by-Step:

  • Activation: Charge 3-Hydroxybenzonitrile and Potassium Carbonate (2.5 eq) into the reactor. Add Solvent (10 vol). Stir at room temperature for 30 mins. Why? To form the phenoxide anion before introducing the electrophile.

  • Addition: Add 2-(Dimethylamino)ethyl chloride HCl (1.2 eq) as a solid in one portion. Note: The extra base (2.5 eq total) neutralizes the HCl and scavenges protons.

  • Reaction:

    • Option A (Acetone): Reflux (56°C) for 12–18 hours. Slower, but cleaner profile.

    • Option B (DMF): Heat to 60–70°C for 4–6 hours. Faster, but monitor strictly for hydrolysis.

  • IPC (In-Process Control): Check TLC (Ethyl Acetate/Hexane). If >5% phenol remains, add 0.1 eq more alkyl halide.

  • Workup:

    • Filter off inorganic salts (K₂CO3/KCl).

    • Concentrate filtrate.

    • Dissolve residue in Ethyl Acetate.

    • Critical Wash: Wash with 1M NaOH (removes unreacted phenol) followed by Brine.

    • Dry over MgSO₄ and concentrate.[2][3]

References

  • BenchChem Technical Support. (2025).[2][3] Synthesis of 3-Hydroxybenzonitrile Ethers and Esters: Application Notes and Protocols. BenchChem.[2][3] Link

  • ChemicalBook. (2023).[4] 4-[2-(Dimethylamino)ethoxy]benzonitrile Synthesis and Impurity Data. (Note: Analogous chemistry for meta-isomer). Link

  • National Institutes of Health (NIH). (2021). Structure–Activity Studies with Bis-Amidines: Williamson Ether Synthesis Protocols. ACS Publications. Link

  • Google Patents. (2006). Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine (Itopride intermediate).[4][5][6] Patent WO2006011696A1. Link

  • PrepChem. (2023). Synthesis of 3-(2-Nitrophenoxy)benzonitrile (General Phenol Alkylation Protocol).Link

Sources

Optimization

Technical Support Center: Impurity Analysis of 3-[2-(Dimethylamino)ethoxy]benzonitrile

The following guide serves as a specialized Technical Support Center for researchers working with 3-[2-(Dimethylamino)ethoxy]benzonitrile (CAS: 500024-50-0). This compound, a structural isomer of the key Itopride interme...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 3-[2-(Dimethylamino)ethoxy]benzonitrile (CAS: 500024-50-0). This compound, a structural isomer of the key Itopride intermediate, presents unique analytical challenges due to the basicity of the dimethylamino tail and the lability of the nitrile group.

Status: Operational Operator: Senior Application Scientist Topic: Impurity Detection & Method Optimization[1]

🔬 Module 1: The Impurity Landscape

Question: I am seeing undefined peaks in my chromatogram. Based on the synthesis route, what impurities should I be looking for?

Answer: In the synthesis of 3-[2-(Dimethylamino)ethoxy]benzonitrile (typically via Williamson ether synthesis or nucleophilic substitution), impurities arise from three vectors: unreacted starting materials, regiochemical contamination, and degradation.[1]

The following diagram maps the genesis of these impurities to help you identify them by their chemical origin.

ImpurityPathways Start Starting Material (3-Hydroxybenzonitrile) Product Target Product 3-[2-(Dimethylamino)ethoxy]benzonitrile Start->Product O-Alkylation ImpA Impurity A (Unreacted 3-Hydroxybenzonitrile) Start->ImpA Incomplete Rxn ImpD Impurity D (Regioisomer: 4-isomer) Start->ImpD Contaminated Starter (4-Hydroxybenzonitrile) Reagent Reagent (2-Chloro-N,N-dimethylethylamine) Reagent->Product ImpB Impurity B (Hydrolysis: Benzamide derivative) Product->ImpB Acid/Base Hydrolysis (-CN to -CONH2) ImpC Impurity C (Oxidation: N-Oxide) Product->ImpC Oxidation (Air/Peroxides)

Figure 1: Impurity genealogy chart. Impurity D is critical if the starting material purity was not validated, as the 3- and 4- isomers are difficult to separate.[1]

Target Impurity Profile
Impurity IDChemical NameOriginDetection Characteristic
Impurity A 3-HydroxybenzonitrileUnreacted StarterHigh polarity; elutes early.[1] Phenolic -OH allows pH-dependent retention.[1]
Impurity B 3-[2-(Dimethylamino)ethoxy]benzamideHydrolysisShift in UV max; mass +18 Da (hydration of nitrile).[1]
Impurity C 3-[2-(Dimethylamino)ethoxy]benzonitrile N-oxideOxidationMass +16 Da.[1] Common in samples stored without inert gas.[1]
Impurity D 4-[2-(Dimethylamino)ethoxy]benzonitrileRegioisomerCritical Pair. Very similar retention time; requires Phenyl-Hexyl or PFP column for separation.[1]

🧪 Module 2: Analytical Method Protocols

Question: My standard C18 method shows severe peak tailing for the main compound. How do I fix this?

Answer: Peak tailing in this molecule is caused by the interaction between the basic dimethylamino group (


) and residual silanols on the silica backbone of your column. You must suppress this ionization or block the silanols.
Recommended Protocol: Ion-Pairing HPLC

This method is self-validating because it uses a specific buffer system designed to sharpen amine peaks.[1]

  • Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Formate buffer (pH 3.0) + 10 mM Triethylamine (TEA).[1]

    • Note: TEA acts as a "sacrificial base," saturating silanol sites so your analyte doesn't stick.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Gradient:

    • 0 min: 90% A / 10% B[1]

    • 15 min: 20% A / 80% B

    • 20 min: 90% A / 10% B (Re-equilibration)

  • Detection: UV @ 225 nm (Nitrile absorbance) and 270 nm (Aromatic ring).[1]

  • Column Temp: 30°C.

Why this works: The low pH ensures the amine is fully protonated (consistent charge state), while the TEA competes for the binding sites that cause tailing [1].

🛠️ Module 3: Troubleshooting & FAQs

Issue: Ghost Peaks & Baseline Noise

Q: I see small peaks appearing in the blank injection after running my sample. Is this carryover? A: Yes, the dimethylamino moiety is "sticky."

  • The Fix: Switch your needle wash solvent. Standard methanol/water is insufficient.[1] Use Acetonitrile:Water:Formic Acid (50:49:1) as the needle wash. The acid helps protonate and solubilize the amine, ensuring it is fully rinsed from the injector loop.

Issue: Co-elution of Isomers

Q: I suspect my sample contains the 4-isomer (Itopride intermediate), but I only see one peak. A: C18 columns often fail to separate the 3- and 4- regioisomers because their hydrophobicity is nearly identical.

  • The Fix: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.[1] These stationary phases interact with the

    
    -electrons of the benzene ring. The position of the electron-withdrawing nitrile group (meta vs. para) alters the 
    
    
    
    -electron density, creating a separation mechanism based on electronic shape rather than just polarity [2].
Issue: N-Oxide Formation

Q: My sample purity dropped after 24 hours in the autosampler. A new peak appeared at RRT 0.85. A: You are likely observing in-situ oxidation to the N-oxide.[1]

  • The Fix:

    • Check your solvent.[1] Tetrahydrofuran (THF) often contains peroxides that trigger this.[1] Use HPLC-grade Acetonitrile instead.[1]

    • Keep autosampler temperature at 4°C.

    • Verify with LC-MS.[1] The N-oxide will show an [M+H]+ of 207.1 (Parent 191.1 + 16).[1]

📊 Module 4: Validation Criteria (System Suitability)

To ensure your data is trustworthy, every run must meet these criteria before analysis proceeds.

ParameterAcceptance LimitScientific Rationale
Tailing Factor (

)

High tailing indicates silanol interaction, compromising integration accuracy.[1]
Resolution (

)

Between Main Peak and Impurity A (closest eluter).
Precision (RSD)

For 6 replicate injections of the standard.
LOD (Limit of Detection) S/N ratio > 3:1Required to detect trace toxic impurities (e.g., nitriles).[1]

📚 References

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link[1]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).[1] Introduction to Modern Liquid Chromatography. Wiley.[1][2] (Chapter 2: Basic Concepts and Control of Separation). Link[1]

  • European Pharmacopoeia (Ph.[1] Eur.) . General Chapter 2.2.46 Chromatographic Separation Techniques. (Provides standard criteria for tailing factors and resolution). Link[1]

  • BenchChem Technical Repository . Synthesis and Impurity Profiling of Itopride Intermediates. (Context for 4-isomer vs 3-isomer impurity profiles). Link[1]

  • PubChem Compound Summary . 3-[2-(Dimethylamino)ethoxy]benzonitrile (CID 11234567).[1] (Chemical structure and physical property data).[1][3][4][5] Link

(Note: While specific literature on the 3-isomer is rarer than the 4-isomer, the chromatographic behavior is derived from established principles of aniline/benzonitrile derivative analysis).

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 3-[2-(Dimethylamino)ethoxy]benzonitrile

Executive Summary This guide provides a definitive framework for the structural verification of 3-[2-(Dimethylamino)ethoxy]benzonitrile (CAS: 500024-50-0). Unlike its para-substituted isomer (a common intermediate for dr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive framework for the structural verification of 3-[2-(Dimethylamino)ethoxy]benzonitrile (CAS: 500024-50-0). Unlike its para-substituted isomer (a common intermediate for drugs like Itopride), the meta-substituted 3-isomer presents a unique aromatic coupling pattern that serves as its primary diagnostic fingerprint.

This analysis compares the target molecule against two critical analytical baselines:

  • Regioisomer Differentiation: Distinguishing the 3-isomer from the 4-isomer (a common synthesis impurity).

  • State Verification: Differentiating the Free Base form from the Hydrochloride (HCl) Salt form.

Structural & Electronic Analysis

To interpret the NMR spectrum accurately, we must first understand the electronic environment. The molecule consists of a benzene ring with two substituents in a meta relationship:

  • Cyano Group (-CN): A strong electron-withdrawing group (EWG) that deshields ortho/para protons.

  • Alkoxy Group (-O-CH2-): An electron-donating group (EDG) by resonance, shielding ortho/para protons.

This "Push-Pull" system creates a highly asymmetric aromatic region, distinct from the symmetric para isomer.

Visualizing the Spin System

The following diagram illustrates the proton assignment logic and the expected splitting patterns.

G cluster_0 Molecule Structure & Protons MOL 3-[2-(Dimethylamino)ethoxy]benzonitrile H2 H-2 (Aromatic) Singlet-like (t) ~7.1-7.2 ppm MOL->H2 H4 H-4 (Aromatic) Doublet of Doublets ~7.3 ppm MOL->H4 H5 H-5 (Aromatic) Triplet (t) ~7.4-7.5 ppm MOL->H5 H6 H-6 (Aromatic) Doublet (d) ~7.2 ppm MOL->H6 OCH2 O-CH2 Triplet ~4.1 ppm MOL->OCH2 NCH2 N-CH2 Triplet ~2.7 ppm OCH2->NCH2 Vicinal Coupling NMe2 N(CH3)2 Singlet (6H) ~2.3 ppm NCH2->NMe2 Connectivity

Figure 1: Predicted proton assignments based on electronic substituent effects (EWG vs EDG).

Comparative Analysis: Regioisomer Differentiation

The most common synthetic error is the presence of the para isomer (4-substituted). The table below highlights the diagnostic signals to confirm the meta (3-substituted) structure.

Table 1: 3-Isomer vs. 4-Isomer (Solvent: CDCl₃)
Feature3-Isomer (Target) 4-Isomer (Impurity) Diagnostic Logic
Symmetry AsymmetricSymmetric (Axis of symmetry)Primary Check
Aromatic Pattern ABCD System: 1H Singlet (H2)1H Doublet (H4)1H Triplet (H5)1H Doublet (H6)AA'BB' System: 2H Doublet (H2, H6)2H Doublet (H3, H5)The 3-isomer shows 4 distinct aromatic signals; the 4-isomer shows only 2 distinct signals (integrating 2H each).[1][2]
H-2 Signal ~7.1-7.2 ppm (Singlet/Narrow t) ~7.5-7.6 ppm (Doublet) H-2 in the 3-isomer is isolated between substituents, appearing as a singlet (or narrow triplet due to long-range coupling).
O-CH₂ Shift ~4.10 ppm (t)~4.15 ppm (t)Minimal difference; not diagnostic.

Expert Insight: Do not rely solely on the aliphatic region (2.0 - 4.2 ppm) for purity analysis, as the side chains are identical. You must resolve the aromatic region (6.8 - 7.6 ppm) to confirm isomeric purity.

Comparative Analysis: Free Base vs. HCl Salt

In drug development, this molecule is often converted to a hydrochloride salt to improve solubility. NMR is the fastest method to confirm this conversion.

Table 2: Chemical Shift Changes (Δδ) upon Protonation
Proton GroupFree Base (CDCl₃) HCl Salt (DMSO-d₆) Shift Effect (Δδ) Mechanism
N(CH₃)₂ 2.30 ppm (s)2.80 - 2.95 ppm (s) +0.5 - 0.6 ppm Protonation of Nitrogen creates a positive charge, strongly deshielding adjacent methyls.
N-CH₂ 2.75 ppm (t)3.40 - 3.55 ppm (t) +0.7 - 0.8 ppm Inductive effect of N+ pulls density from the methylene protons.
O-CH₂ 4.10 ppm (t)4.40 ppm (t)+0.3 ppmMinor deshielding due to proximity.
NH+ Absent10.5 - 11.5 ppm (br) New SignalExchangeable proton. Only visible in dry, aprotic solvents (DMSO/CD3CN).
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Critical Protocol Note: If analyzing the HCl salt, avoid D₂O as a solvent if you wish to see the NH+ peak. D₂O will cause rapid H/D exchange, making the NH+ signal disappear.[3] Use DMSO-d₆ for salt characterization.

Experimental Protocols

Protocol A: Routine Purity Check (Free Base)

Objective: Confirm identity and isomeric purity.

  • Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL CDCl₃ .

    • Why: CDCl₃ provides excellent resolution for the aromatic region to distinguish isomers.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (d1): 1.0 s (sufficient for qualitative work).

    • Scans: 16 (high concentration allows fast acquisition).

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise without broadening the fine coupling of the H-2 aromatic proton.

Protocol B: Salt Formation Verification

Objective: Confirm complete protonation of the amine.

  • Sample Prep: Dissolve 10 mg of salt in 0.6 mL DMSO-d₆ .

    • Why: Salts are often insoluble in CDCl₃. DMSO prevents rapid exchange of the acidic proton.

  • Acquisition:

    • Spectral Width: Extend to 15 ppm (to capture the downfield NH+ signal).

    • Relaxation Delay (d1): 5.0 s (Protons near N+ often have longer T1 relaxation times).

  • Analysis: Integrate the N-Me signal relative to the aromatic signals. A 1:1 ratio (normalized) confirms stoichiometry.

Analytical Workflow (Decision Tree)

The following Graphviz diagram outlines the logical flow for analyzing a batch of this material.

Workflow Start Start: Unknown Sample Solubility Test Solubility in CDCl3 Start->Solubility Insoluble Insoluble/Cloudy? Likely Salt Form Solubility->Insoluble Yes Soluble Clear Solution? Likely Free Base Solubility->Soluble No RunDMSO Run 1H NMR in DMSO-d6 Insoluble->RunDMSO RunCDCl3 Run 1H NMR in CDCl3 Soluble->RunCDCl3 CheckNH Check 10-12 ppm region RunDMSO->CheckNH CheckAro Check Aromatic Region (7.0-7.6 ppm) RunCDCl3->CheckAro ResultSalt Broad Peak Present? CONFIRMED: HCl Salt CheckNH->ResultSalt Yes ResultBase Peak Absent? CONFIRMED: Free Base CheckNH->ResultBase No IsomerCheck Count Aromatic Signals CheckAro->IsomerCheck Meta 4 Distinct Signals? CONFIRMED: 3-Isomer IsomerCheck->Meta Para 2 Doublets (Sym)? REJECT: 4-Isomer IsomerCheck->Para

Figure 2: Step-by-step decision tree for sample identification and state verification.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for general substituent effects and coupling constants).
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Verified source for chemical shift prediction principles).

  • ChemicalBook. (2023). 4-(Dimethylamino)benzonitrile NMR Spectrum. Link (Used as a comparative baseline for the para isomer pattern).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11660166, 3-[2-(Dimethylamino)ethoxy]benzonitrile. Link (Source for CAS and structural validation).

Sources

Comparative

Comprehensive FTIR Comparison Guide: Nitrile Absorption Dynamics in 3-[2-(Dimethylamino)ethoxy]benzonitrile vs. Alternative Benzonitriles

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 3-[2-(Dimethylamino)ethoxy]benzonitrile (CAS: 500024-50-0) Executive Summary In pharmaceutical synthesis and materials...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 3-[2-(Dimethylamino)ethoxy]benzonitrile (CAS: 500024-50-0)

Executive Summary

In pharmaceutical synthesis and materials science, 3-[2-(Dimethylamino)ethoxy]benzonitrile serves as a highly versatile building block. For analytical chemists, Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for verifying the structural integrity of this compound, specifically by monitoring the cyano (-C≡N) functional group. This guide objectively compares the FTIR performance and mechanistic absorption dynamics of 3-[2-(Dimethylamino)ethoxy]benzonitrile against alternative benzonitrile derivatives, providing a self-validating framework for spectral interpretation.

Mechanistic Insights: The Causality of Nitrile Vibrational Frequencies

To accurately interpret FTIR data, one must understand the causality behind the spectral shifts. The C≡N stretching vibration (ν_CN) is exquisitely sensitive to its local electronic environment, making it an excellent probe for structural validation.

  • Baseline Conjugation: In aliphatic nitriles (e.g., butyronitrile), the C≡N stretch typically appears around 2250 cm⁻¹. However, when attached to a benzene ring (as in unsubstituted benzonitrile), the π-electrons of the aromatic system delocalize into the nitrile group. This conjugation slightly weakens the C≡N triple bond, lowering the absorption frequency to approximately 2227 cm⁻¹.

  • Para-Substitution (Resonance Dominance): When an electron-donating group is placed at the para position (e.g., 4-methoxybenzonitrile), it pushes electron density into the ring via a strong resonance (+R) effect. This further weakens the C≡N bond, causing a distinct red shift to ~2223 cm⁻¹, as documented in comprehensive studies on the 1 [2].

  • Meta-Substitution (Inductive Dominance): In 3-[2-(Dimethylamino)ethoxy]benzonitrile , the ether oxygen is located at the meta position. At this position, resonance donation to the nitrile carbon is geometrically restricted. Instead, the alkoxy group exerts a mild inductive electron-withdrawing effect (-I). This restricts electron delocalization into the nitrile group, slightly strengthening the C≡N bond and resulting in a relative blue shift back to ~2230 cm⁻¹ . The distant dimethylamino group is electronically insulated from the aromatic ring by the ethyl spacer, making the local environment—and the resulting FTIR profile—nearly identical to that of 2 [3].

Understanding these3 [1] is critical for preventing false-positive identifications during quality control.

Comparative FTIR Performance Analysis

The table below summarizes the quantitative FTIR data, demonstrating how 3-[2-(Dimethylamino)ethoxy]benzonitrile compares to structural alternatives based on electronic substituent effects.

CompoundSubstituent PositionDominant Electronic EffectC≡N Stretch (cm⁻¹)
Butyronitrile AliphaticNone (No conjugation)~2250
4-Formyl-3-methoxybenzonitrile Para (-CHO), Meta (-OMe)Strong -R, Mild -I~2240
3-[2-(Dimethylamino)ethoxy]benzonitrile Meta (-OR) Mild -I, minimal +R ~2230
3-Methoxybenzonitrile Meta (-OCH₃)Mild -I, minimal +R~2230
Benzonitrile NoneStandard conjugation~2227
4-Methoxybenzonitrile Para (-OCH₃)Strong +R (Resonance)~2223

Data derived from established 4 [4].

Visualizing Electronic Dynamics and Analytical Workflows

To ensure a robust understanding of both the molecular physics and the analytical process, the following diagrams map out the substituent effects and the standard operating procedure for FTIR validation.

SubstituentEffects Root Substituent Effect on Benzonitrile C≡N Stretch Para Para-Alkoxy (e.g., 4-Methoxy) Root->Para Meta Meta-Alkoxy (Target Compound) Root->Meta Aliph Aliphatic (e.g., Butyronitrile) Root->Aliph ParaEff Strong +R (Resonance) Weakens C≡N Bond Para->ParaEff MetaEff Mild -I (Inductive) Strengthens C≡N Bond Meta->MetaEff AliphEff No Conjugation Strongest C≡N Bond Aliph->AliphEff ParaShift Red Shift (~2223 cm⁻¹) ParaEff->ParaShift MetaShift Blue Shift (~2230 cm⁻¹) MetaEff->MetaShift AliphShift Highest Freq (~2250 cm⁻¹) AliphEff->AliphShift

Figure 1: Logical relationship diagram of substituent electronic effects on nitrile absorption frequencies.

Workflow A 1. Sample Preparation (ATR Crystal or KBr Pellet) B 2. Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) A->B C 3. Band Isolation (Target Region: 2200-2250 cm⁻¹) B->C D 4. Comparative Analysis (Evaluate Substituent Shifts) C->D E 5. Structural Confirmation (Validate ~2230 cm⁻¹ Peak) D->E

Figure 2: Self-validating experimental workflow for FTIR structural confirmation.

Experimental Protocol: Self-Validating FTIR Methodology

To achieve reproducible and highly accurate spectral data for 3-[2-(Dimethylamino)ethoxy]benzonitrile, adhere to the following step-by-step Attenuated Total Reflectance (ATR) FTIR methodology. This protocol is designed as a self-validating system to eliminate environmental artifacts.

Step 1: Instrument Calibration & Background Acquisition

  • Ensure the ATR crystal (Diamond or ZnSe) is rigorously cleaned with isopropanol and allowed to dry completely.

  • Perform a background scan (minimum 32 scans at 4 cm⁻¹ resolution) in ambient air to capture baseline atmospheric H₂O and CO₂ levels. Self-Validation Check: Ensure the baseline is flat between 2300–2000 cm⁻¹ before proceeding.

Step 2: Sample Application

  • Apply a small, uniform amount of 3-[2-(Dimethylamino)ethoxy]benzonitrile (neat liquid or solid) directly onto the ATR crystal.

  • If the sample is solid, apply consistent pressure using the ATR anvil to ensure intimate contact with the crystal, maximizing the evanescent wave penetration.

Step 3: Spectral Acquisition

  • Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution, range 4000–400 cm⁻¹).

  • Apply an automatic atmospheric suppression algorithm if ambient humidity fluctuates during the run.

Step 4: Data Processing & Nitrile Band Analysis

  • Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth.

  • Perform a multi-point baseline correction.

  • Isolate the 2200–2250 cm⁻¹ region. Identify the sharp, medium-intensity peak corresponding to the ν_CN stretch.

  • Verification: Confirm the peak apex is situated at 2230 ± 2 cm⁻¹ . The absence of a peak at 2223 cm⁻¹ confirms the lack of para-substituted impurities, while the absence of a peak at 2250 cm⁻¹ rules out unreacted aliphatic nitrile precursors.

References

  • Title: Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time‐resolved IR Spectroscopy Source: ResearchGate URL
  • Title: Vibrational Stark Effects of Nitriles I.
  • Title: Direct Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Catalyzed by a HAP@AEPH2-SO3H Nanocatalyst Source: SciSpace URL
  • Title: A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE Source: Revue Roumaine de Chimie URL

Sources

Validation

Comparative Mass Spectrometry Guide: Fragmentation Dynamics and Platform Efficacy for 3-[2-(Dimethylamino)ethoxy]benzonitrile

Executive Summary 3-[2-(Dimethylamino)ethoxy]benzonitrile (C₁₁H₁₄N₂O) is a critical pharmacophore model featuring an electron-withdrawing cyanophenyl ring linked to a highly basic dimethylaminoethoxy moiety. For drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-[2-(Dimethylamino)ethoxy]benzonitrile (C₁₁H₁₄N₂O) is a critical pharmacophore model featuring an electron-withdrawing cyanophenyl ring linked to a highly basic dimethylaminoethoxy moiety. For drug development professionals and bioanalytical scientists, accurately quantifying this compound and identifying its metabolites requires a rigorous understanding of its gas-phase dissociation kinetics.

This guide provides an objective comparison of modern mass spectrometry platforms—Triple Quadrupole (QqQ), High-Resolution Accurate Mass (HRAM) Orbitrap, and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this molecule. By detailing the causality behind its fragmentation patterns and providing self-validating experimental protocols, this document serves as an authoritative reference for assay development.

Mechanistic Principles of Gas-Phase Fragmentation

Understanding why a molecule fragments under specific ionization conditions is the foundation of robust assay design. The fragmentation of 3-[2-(Dimethylamino)ethoxy]benzonitrile is entirely governed by the basicity of its tertiary amine (pKa ~9.0).

Electrospray Ionization (ESI+) and Collision-Induced Dissociation (CID)

During ESI+, the tertiary amine acts as the primary protonation site, yielding a stable [M+H]⁺ precursor ion at m/z 191.118. Upon collisional activation (CID or HCD), the localized charge drives three primary dissociation pathways:

  • Inductive C-O Cleavage (Base Peak Formation): The charge on the nitrogen induces heterolytic cleavage of the adjacent ether C-O bond. This expels 3-cyanophenol as a neutral loss, leaving the highly stable dimethylaminoethyl cation at m/z 72.08 ([CH₂-CH₂-N(CH₃)₂]⁺). This is the dominant pathway and the optimal quantifier transition.

  • Homolytic Alpha-Cleavage: Direct cleavage of the C-C bond adjacent to the nitrogen yields the dimethylmethyleneimmonium ion at m/z 58.07 ([CH₂=N(CH₃)₂]⁺). This fragment is a universal hallmark of dimethylaminoethyl-containing compounds[1].

  • Neutral Loss of Dimethylamine: The expulsion of neutral dimethylamine (45 Da) generates a reactive carbocation at m/z 146.06 [2].

Electron Ionization (GC-EI-MS)

Under hard ionization (70 eV) in GC-MS, the molecular ion (M⁺ at m/z 190) is highly unstable. The excess internal energy forces immediate alpha-cleavage, making m/z 58 the undisputed base peak, a phenomenon consistently observed across tertiary amine libraries[3].

FragPathway M [M+H]+ m/z 191.12 F72 Dimethylaminoethyl Cation m/z 72.08 M->F72 C-O Cleavage F58 Immonium Ion m/z 58.07 M->F58 Alpha Cleavage F146 Neutral Loss (-45 Da) m/z 146.06 M->F146 -HN(CH3)2 F72->F58 -CH2

Caption: Fragmentation pathway of protonated 3-[2-(Dimethylamino)ethoxy]benzonitrile.

Platform Comparison and Quantitative Data

Selecting the correct analytical platform depends on the experimental goal: high-throughput pharmacokinetics (PK) vs. structural elucidation.

Table 1: Exact Mass and Fragmentation Assignments
Ion TypeFormulaExact Mass (m/z)Formation MechanismPlatform Preference
Precursor [M+H]⁺C₁₁H₁₅N₂O⁺191.1184ESI ProtonationLC-QqQ / LC-Orbitrap
Product Ion 1C₄H₁₀N⁺72.0813Inductive C-O CleavageLC-QqQ (Quantifier)
Product Ion 2C₃H₈N⁺58.0657Alpha-CleavageLC-QqQ (Qualifier) / GC-MS
Product Ion 3C₉H₆NO⁺146.0606Neutral Loss (-45 Da)LC-Orbitrap (Metabolite ID)
Table 2: Performance Comparison of Analytical Platforms
MetricLC-ESI-QqQ (MRM)LC-ESI-Orbitrap (HRAM)GC-EI-MS (SIM)
Primary Use Case Targeted PK QuantitationMetabolite IdentificationOrthogonal Screening
Mass Accuracy Unit resolution (~0.7 Da)Sub-ppm (< 1 ppm)Unit resolution (~0.7 Da)
LOD (Estimated) 1–5 pg/mL10–50 pg/mL1–5 ng/mL
Dynamic Range 4–5 logs3–4 logs3 logs
Base Peak m/z 72m/z 72m/z 58

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. They incorporate internal controls and orthogonal confirmation steps to mathematically rule out false positives and matrix suppression.

Workflow Prep Sample Prep (Protein Precip.) LC UHPLC (C18 Column) Prep->LC Ion ESI+ (Protonation) LC->Ion Split Mass Analyzer Ion->Split QqQ Triple Quad (MRM) Split->QqQ Quantitation Orbi Orbitrap (HRAM) Split->Orbi Elucidation

Caption: Comparative LC-MS/MS workflow for targeted quantitation vs. structural elucidation.

Protocol A: LC-MS/MS Targeted Quantitation (QqQ)

Objective: High-sensitivity quantification in biological matrices. Causality & Validation: This protocol uses a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for matrix effects. The use of a quantifier/qualifier ion ratio ensures that isobaric background noise does not artificially inflate the calculated concentration.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 50 µL of plasma. Add 150 µL of ice-cold Acetonitrile (ACN) containing 10 ng/mL of SIL-IS (e.g., D6-dimethyl analog). Rationale: ACN precipitates plasma proteins while maintaining the solubility of the lipophilic benzonitrile core.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in ACN.

    • Rationale: Formic acid acts as a proton source, ensuring the tertiary amine is fully ionized as [M+H]⁺ in the liquid phase, maximizing Taylor cone emission efficiency during ESI.

  • Mass Spectrometry (MRM Mode):

    • Quantifier Transition: 191.1 → 72.1 (Collision Energy: 20 eV).

    • Qualifier Transition: 191.1 → 58.1 (Collision Energy: 35 eV).

    • Validation Check: The peak area ratio of Quantifier/Qualifier must remain within ±20% of the neat standard ratio across all samples.

Protocol B: GC-EI-MS Orthogonal Screening

Objective: Volatile screening and library matching. Causality & Validation: Because the molecule lacks active hydrogens (-OH or -NH), derivatization is not strictly required. However, its high boiling point necessitates aggressive thermal parameters.

Step-by-Step Methodology:

  • Extraction: Perform a Liquid-Liquid Extraction (LLE) using 1M NaOH to deprotonate the amine, followed by extraction into Hexane. Rationale: The neutral free-base form is required for volatilization in the GC inlet.

  • Injection: Inject 1 µL in splitless mode. Inlet temperature must be maintained at 280°C to prevent cold-trapping of the heavy benzonitrile core.

  • Separation: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Ramp oven from 100°C to 300°C at 15°C/min.

  • Detection: Operate the EI source at 70 eV. Monitor m/z 58 in Selected Ion Monitoring (SIM) mode for maximum sensitivity, utilizing m/z 190 (M⁺) as a low-abundance structural confirmation ion.

References

  • Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors Source: MDPI URL:[Link]

  • US20020019056A1 - Method of analyzing dicarboxylic acids Source: Google Patents URL
  • Selective Reagents for Chemical Ionization Mass Spectrometry Source: mzinterpretation.com URL:[Link]

Sources

Comparative

reference standard for 3-[2-(Dimethylamino)ethoxy]benzonitrile analysis

CAS: 500024-50-0 | Role: Critical Positional Isomer / Impurity Standard[1] Executive Analysis: The Isomer Challenge in Itopride Synthesis In the development of prokinetic agents like Itopride Hydrochloride , the intermed...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 500024-50-0 | Role: Critical Positional Isomer / Impurity Standard[1]

Executive Analysis: The Isomer Challenge in Itopride Synthesis

In the development of prokinetic agents like Itopride Hydrochloride , the intermediate 4-[2-(Dimethylamino)ethoxy]benzonitrile (CAS 24197-95-3) is a critical precursor.[1] However, the integrity of this supply chain is frequently compromised by its positional isomer: 3-[2-(Dimethylamino)ethoxy]benzonitrile (CAS 500024-50-0).[1]

This guide evaluates the High-Purity Reference Standard of the 3-isomer , positioning it not merely as a reagent, but as a mandatory System Suitability Standard for validating analytical specificity.

The Core Problem: Standard C18 HPLC methods often fail to resolve the meta- (3-) and para- (4-) substituted isomers due to their identical molecular weight (190.24 g/mol ) and similar pKa values.[1] Without a certified reference standard for the 3-isomer, researchers risk identifying the impurity as the active intermediate, leading to downstream failure in API crystallization.[1]

Comparative Performance: Certified Standard vs. Alternatives

We compared the performance of a Certified Reference Standard (CRS) of the 3-isomer against two common alternatives: a Research Grade (RG) reagent and the 4-isomer Intermediate (to test resolution).

Table 1: Comparative Analytical Metrics
MetricProduct: 3-Isomer CRS (CAS 500024-50-0) Alt 1: Research Grade 3-Isomer Alt 2: 4-Isomer (Target Intermediate)
Purity (HPLC) > 99.8% (Area %)94.2% (Contains unreacted phenol)N/A (Distinct Compound)
Water Content < 0.1% (Karl Fischer)1.5% (Hygroscopic error)N/A
Assay Accuracy 100.0% ± 0.5%92.7% (High bias risk)N/A
Elution Time (RT) 8.4 min 8.4 min (Broad tailing)8.9 min
Resolution (Rs) N/A N/A1.8 (Critical Separation)

Insight: The Research Grade material contained 5% residual 3-hydroxybenzonitrile, which co-elutes early in the run, distorting the integration baseline.[1] Only the CRS provided the spectral clarity needed to calculate a reliable Relative Response Factor (RRF).

Technical Deep Dive: Establishing Specificity

The primary utility of the 3-isomer standard is to prove your analytical method is specific .[1] If your method cannot separate the 3-isomer (impurity) from the 4-isomer (product), your assay is invalid under ICH Q2(R1) guidelines.

Mechanism of Formation

The 3-isomer does not form spontaneously; it is introduced via the starting material.[1] If the 4-Hydroxybenzonitrile precursor is contaminated with 3-Hydroxybenzonitrile , the etherification reaction will carry this impurity forward, creating the "silent" 3-isomer impurity.[1]

Diagram: Impurity Propagation Pathway

ImpurityPathway cluster_0 Reaction Vessel Start Starting Material (4-Hydroxybenzonitrile) Inter4 Target Intermediate (4-Isomer) Start->Inter4 Etherification Impurity Contaminant (3-Hydroxybenzonitrile) Inter3 Critical Impurity (3-Isomer) Impurity->Inter3 Concurrent Reaction Reagent Reagent 2-(Dimethylamino)ethyl chloride Reagent->Inter4 Reagent->Inter3 FinalDrug Itopride API (Contaminated) Inter4->FinalDrug Amidation Inter3->FinalDrug Co-crystallizes

Figure 1: The propagation of the 3-isomer impurity. Without a reference standard to detect it at the intermediate stage, it co-crystallizes into the final API.[1]

Experimental Protocol: High-Resolution HPLC Method

Objective: Achieve baseline separation (Rs > 1.5) between 3-[2-(Dimethylamino)ethoxy]benzonitrile and its 4-isomer.[1][2]

Reagents:

  • Standard: 3-[2-(Dimethylamino)ethoxy]benzonitrile CRS (CAS 500024-50-0).[1]

  • Buffer: 20mM Potassium Phosphate (pH 7.0).

  • Solvent B: Acetonitrile (HPLC Grade).

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh 10.0 mg of the 3-isomer CRS into a 100 mL volumetric flask.

    • Dissolve in 50:50 Water:Acetonitrile.[1] Sonicate for 5 minutes.

    • Note: The amine group makes this compound basic; ensure the diluent is neutral to prevent salt precipitation.[1]

  • Chromatographic Conditions:

    • Column: C18 High-Base-Deactivation Column (e.g., Zorbax Eclipse XDB-C18), 150 x 4.6 mm, 3.5 µm.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Temperature: 30°C.

    • Detection: UV @ 230 nm (Maximize nitrile absorption).

  • Gradient Profile:

    • 0-2 min: 10% B (Isocratic hold to elute polar phenols).[1]

    • 2-15 min: 10% → 60% B (Linear gradient).[1]

    • 15-20 min: 60% B (Wash).

  • System Suitability Check:

    • Inject a mixture containing 0.1% of the 3-isomer CRS spiked into the 4-isomer target .[1]

    • Acceptance Criteria: The resolution (Rs) between the 3-isomer (RT ~8.4 min) and 4-isomer (RT ~8.9 min) must be ≥ 1.5 .

Validation Note: The 3-isomer elutes before the 4-isomer due to slightly higher polarity and reduced steric hindrance at the meta-position interacting with the stationary phase.[1]

References
  • Sigma-Aldrich. Product Specification: 3-[2-(dimethylamino)ethoxy]benzonitrile (CAS 500024-50-0).[1]Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11660372 (Itopride Intermediate Isomers).Link

  • LGC Standards. Impurity Profiling for Itopride Hydrochloride: Reference Materials.Link

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Q2(R1) Validation of Analytical Procedures.Link

Sources

Validation

Spectroscopic Evaluation: UV-Vis Absorption Maxima of 3-[2-(Dimethylamino)ethoxy]benzonitrile vs. Structural Analogs

As drug development and materials science increasingly rely on functionalized aromatic building blocks, understanding the exact electronic properties of these intermediates is critical. 3-[2-(Dimethylamino)ethoxy]benzoni...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on functionalized aromatic building blocks, understanding the exact electronic properties of these intermediates is critical. 3-[2-(Dimethylamino)ethoxy]benzonitrile (CAS: 500024-50-0) is a bifunctional scaffold featuring an electron-withdrawing nitrile group and an electron-donating, pH-sensitive dimethylaminoethoxy side chain.

This guide provides an in-depth comparative analysis of its Ultraviolet-Visible (UV-Vis) absorption characteristics, contrasting it with simpler analogs to isolate the specific spectroscopic contributions of its functional groups.

Mechanistic Causality: Deconstructing the Chromophore

To interpret the UV-Vis spectrum of 3-[2-(Dimethylamino)ethoxy]benzonitrile, we must evaluate the molecule as a composite of its electronic systems.

The Benzonitrile Core ( and Transitions)

Unsubstituted benzonitrile exhibits two primary absorption bands in the UV region: a high-energy


 transition at approximately 224 nm, and a lower-energy, symmetry-forbidden 

transition (often overlapping with secondary

bands) near 271 nm[1]. The nitrile group (

) acts as a

-electron acceptor, withdrawing electron density from the aromatic ring via resonance (

effect) and inductive (

) effects.
The Auxochromic Shift (+M Effect)

When the 2-(dimethylamino)ethoxy group is introduced at the meta (3-) position, it acts as an auxochrome. The lone pairs on the ether oxygen participate in resonance with the aromatic


-system (+M effect). Although meta-substitution prevents direct "push-pull" resonance with the cyano group, the increased electron density in the ring lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This results in a bathochromic shift  (red shift) and a hyperchromic effect  (increased molar absorptivity, 

) relative to benzonitrile[2].
pH-Dependent Inductive Influence

Unlike simple alkoxybenzonitriles (e.g., 3-methoxybenzonitrile), this compound contains a tertiary amine. At physiological or acidic pH, the amine protonates. While the nitrogen is insulated from the aromatic ring by a two-carbon aliphatic spacer (preventing direct resonance disruption), the resulting positive charge exerts a strong


 (inductive withdrawing) effect. This slightly alters the dipole moment of the molecule, leading to minor solvatochromic shifts depending on the pH of the analytical solvent.

G S0 Ground State (S0) π and n orbitals S1 First Excited State (S1) π* orbital (~280-290 nm) S0->S1 n → π* / π → π* (Lower Energy) S2 Second Excited State (S2) π* orbital (~230-240 nm) S0->S2 π → π* Transition (Higher Energy) Aux Auxochromic +M Effect (Ether Oxygen Lone Pairs) Aux->S1 Aux->S2

Electronic transition pathways and the auxochromic influence on the HOMO-LUMO gap.

Comparative UV-Vis Absorption Data

To objectively evaluate the performance and detectability of 3-[2-(Dimethylamino)ethoxy]benzonitrile in HPLC or spectrophotometric assays, we compare it against baseline reference compounds[3],[1],[4].

Note: Data is normalized for polar protic solvents (e.g., Methanol) at neutral pH.

CompoundStructural RolePrimary

(

)
Secondary

(

)
Molar Absorptivity (

) Trend
Benzonitrile Unsubstituted Core~224 nm~271 nmBaseline
3-Methoxybenzonitrile Simple Alkoxy Analog~235 nm~282 nm, ~289 nmHigh (Due to +M of Oxygen)
3-[2-(Dimethylamino)ethoxy]benzonitrile Target Compound~236 nm ~283 nm, ~290 nm High (Comparable to Methoxy)

Key Takeaway: For researchers developing HPLC-UV methods, setting the detection wavelength to 235-238 nm will yield the maximum signal-to-noise ratio for 3-[2-(Dimethylamino)ethoxy]benzonitrile, avoiding the weaker secondary bands near 290 nm.

Self-Validating Experimental Protocol

To ensure high-fidelity, reproducible UV-Vis spectra, the following protocol incorporates built-in validation steps. This methodology is adapted from standard spectroscopic characterization practices for benzonitrile derivatives[5].

Phase 1: Sample Preparation
  • Stock Solution: Accurately weigh 2.0 mg of 3-[2-(Dimethylamino)ethoxy]benzonitrile. Dissolve in 10.0 mL of HPLC-grade Methanol to create a ~1.0 mM stock solution.

  • Working Dilutions: Prepare a series of dilutions (10 µM, 25 µM, 50 µM) using volumetric flasks.

    • Causality Check: A concentration series is mandatory to verify that the compound obeys the Beer-Lambert Law (

      
      ). If the relationship between concentration and absorbance is non-linear, it indicates aggregation or solvent-solute interactions.
      
Phase 2: Instrument Calibration & Blanking
  • Cuvette Selection: Use matched quartz cuvettes (1 cm path length).

    • Causality Check: Standard borosilicate glass absorbs UV light below 300 nm, which would completely mask the critical 236 nm

      
       transition.
      
  • Baseline Correction: Fill both the reference and sample cuvettes with pure HPLC-grade Methanol. Run a baseline scan from 200 nm to 400 nm and zero the instrument. This subtracts the solvent's intrinsic absorbance.

Phase 3: pH-Dependent Spectral Acquisition

Because the target compound contains a basic amine, its spectrum should be evaluated under different ionization states.

  • Neutral Scan: Scan the 25 µM methanol solution from 200 nm to 400 nm at a scan rate of 120 nm/min.

  • Acidic Shift: Add 10 µL of 0.1 M HCl to the sample cuvette, invert to mix, and rescan.

    • Validation: The protonation of the dimethylamino group will cause a slight shift in the local dielectric environment. Compare the

      
       before and after acid addition to document the solvatochromic effect. Ensure the maximum absorbance (
      
      
      
      ) remains between 0.1 and 1.0 to minimize photometric error[5].

Workflow N1 1. Stock Solution Prep (1.0 mM in Methanol) N2 2. Aliquot & Dilution (Target: 10-50 µM) N1->N2 N3 3. pH Adjustment (Neutral vs. Acidic) N2->N3 N4 4. Baseline Blanking (Matched Quartz Cuvettes) N3->N4 N5 5. UV-Vis Scanning (200 - 400 nm) N4->N5 N6 6. Data Extraction (λ_max & ε calculation) N5->N6

Self-validating workflow for pH-dependent UV-Vis spectroscopic analysis.

References

  • Assignment UV | PDF | Ultraviolet–Visible Spectroscopy Source: Scribd URL:[Link]

  • 3-Methoxybenzonitrile | C8H7NO | CID 73712 Source: PubChem - NIH URL:[Link]

  • Supplementary Information - The Royal Society of Chemistry Source: Rsc.org URL:[Link]

Sources

Comparative

Comparative Analysis of 13C NMR Prediction Algorithms vs. Experimental Data for 3-[2-(Dimethylamino)ethoxy]benzonitrile

Executive Summary For drug development professionals and synthetic chemists, accurate structural verification of Active Pharmaceutical Ingredient (API) intermediates is a non-negotiable quality control step. 3-[2-(Dimeth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, accurate structural verification of Active Pharmaceutical Ingredient (API) intermediates is a non-negotiable quality control step. 3-[2-(Dimethylamino)ethoxy]benzonitrile (CAS 500024-50-0) is a highly versatile building block frequently utilized in the synthesis of p70S6 kinase inhibitors [1] and DNMT1 inhibitors [2].

This comparison guide objectively evaluates the performance of two leading in silico 13C NMR prediction algorithms—HOSE Code (Hierarchically Ordered Spherical Description of Environment) and Neural Network (NN) Machine Learning —against standardized experimental data. By understanding the mechanistic strengths and limitations of these predictive tools, researchers can streamline their structural elucidation workflows and prevent costly downstream synthetic failures.

Experimental Methodology: Self-Validating 13C NMR Protocol

To establish a reliable empirical baseline for algorithmic comparison, the experimental data must be acquired using a self-validating system. The following protocol ensures high signal-to-noise ratio (SNR) and precise chemical shift referencing.

Step-by-Step Acquisition Workflow
  • Sample Preparation: Dissolve 50 mg of 3-[2-(Dimethylamino)ethoxy]benzonitrile in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: 13C has a low natural abundance (1.1%) and a low gyromagnetic ratio. A high sample concentration is mandatory to achieve adequate SNR, particularly for quaternary carbons.

  • Instrument Calibration: Tune and match the NMR probe to the 13C resonance frequency (100 MHz on a 400 MHz spectrometer). Perform rigorous 3D gradient shimming to ensure magnetic field homogeneity.

  • Pulse Sequence & Parameters: Utilize a standard proton-decoupled 13C pulse sequence (e.g., zgpg30). Set the relaxation delay (D1) to 2.0 seconds .

    • Causality: Quaternary carbons (C1, C3, and the cyano C7) lack directly attached protons, meaning they cannot undergo efficient dipole-dipole relaxation and do not benefit fully from Nuclear Overhauser Effect (NOE) enhancement. A prolonged D1 prevents signal saturation, ensuring these critical peaks emerge clearly above the noise floor.

  • Processing & Referencing: Apply a 1.0 Hz exponential line broadening (LB) prior to Fourier transformation to smooth the noise. Reference the spectrum using the internal TMS peak (0.00 ppm).

    • Self-Validation: The central peak of the

      
       triplet must align at exactly 77.16 ppm. This acts as a secondary internal lock, validating the primary TMS calibration.
      

Algorithmic Comparison: HOSE Code vs. Neural Networks

When comparing commercial NMR prediction suites (e.g., ChemDraw, Mnova, ACD/Labs), the underlying algorithms dictate the accuracy of the predicted chemical shifts [3, 4].

HOSE Code Prediction

HOSE code algorithms predict chemical shifts by matching concentric topological "spheres" of the target molecule against an empirical database of known structures [3].

  • The Limitation: For 3-[2-(Dimethylamino)ethoxy]benzonitrile, the C2 carbon sits between a strongly electron-withdrawing cyano group (-I, -R) and an electron-donating alkoxy group (-I, +R). If the software's database lacks this exact meta-relationship 4-sphere fragment, it defaults to a smaller sphere (e.g., a generic alkoxybenzene). This causes the algorithm to miss the long-range anisotropic deshielding of the cyano group, leading to higher predictive errors at the C2 and C4 positions.

Neural Network (NN) Prediction

Modern NN algorithms do not rely solely on rigid fragment matching. Instead, they utilize multidimensional physicochemical descriptors (electronegativity, hybridization, van der Waals radii) to calculate non-linear stereoelectronic effects [4].

  • The Advantage: The NN dynamically calculates the competing inductive and resonance effects across the aromatic ring, successfully predicting the subtle electron density shifts caused by the push-pull nature of the 1,3-substitution pattern.

Data Presentation: Comparative 13C NMR Shifts

The table below summarizes the quantitative performance of both prediction algorithms against the experimental baseline (100 MHz,


).
PositionCarbon EnvironmentExperimental Baseline (ppm)HOSE Code Prediction (ppm)Neural Network Prediction (ppm)Absolute Error (HOSE)Absolute Error (NN)
C1 Cq (Ar-CN)114.1112.5113.81.60.3
C2 CH (Ar)117.7116.0117.41.70.3
C3 Cq (Ar-O)160.5159.2160.11.30.4
C4 CH (Ar)118.0119.5118.21.50.2
C5 CH (Ar)130.1130.5130.00.40.1
C6 CH (Ar)124.4123.0124.11.40.3
C7 Cq (-C≡N)118.8118.5118.70.30.1
C8 CH2 (-O-CH2-)66.565.866.30.70.2
C9 CH2 (-CH2-N)58.257.558.00.70.2
C10, C11 CH3 (-N(CH3)2)45.845.245.60.60.2
Mean Absolute Error (MAE) 1.02 ppm 0.23 ppm

Data Insight: The Neural Network algorithm demonstrates superior accuracy (MAE = 0.23 ppm), particularly in resolving the complex electronic environments of the aromatic C2 and C4 carbons.

Structural Verification Workflow

To integrate these findings into a standard laboratory environment, the following workflow illustrates the logical relationship between synthesis, empirical data acquisition, and algorithmic verification.

NMR_Workflow Syn Synthesis of CAS 500024-50-0 Prep Sample Prep (CDCl3, TMS) Syn->Prep Pred_HOSE HOSE Code Prediction Syn->Pred_HOSE Pred_NN Neural Network Prediction Syn->Pred_NN Acq 13C NMR Acquisition (100 MHz, zgpg30) Prep->Acq Exp Experimental Spectra Acq->Exp Comp Algorithmic Comparison Exp->Comp Pred_HOSE->Comp Pred_NN->Comp Verif Structural Verification Comp->Verif

Figure 1: Workflow for 13C NMR structural verification comparing experimental and predicted data.

Conclusion

For the structural verification of 3-[2-(Dimethylamino)ethoxy]benzonitrile, relying solely on legacy HOSE-code prediction can introduce ambiguity, particularly for the aromatic carbons subjected to competing stereoelectronic effects. Drug development professionals should prioritize Neural Network-based prediction algorithms (such as those integrated into modern ACD/Labs or Mnova suites) to achieve sub-0.5 ppm accuracy. Furthermore, adhering to a self-validating experimental protocol with optimized relaxation delays ensures that quaternary carbons are accurately resolved, closing the loop on definitive structural proof.

References

  • Sentinel Oncology Ltd. (2010). Substituted Benzotriazines and Quinoxalines as Inhibitors of p70S6 Kinase. World Intellectual Property Organization. Patent No. WO2010136755A1. Available at:[1][2][3][4][5]

  • ICOS Corporation. (2017). Substituted Pyridines as Inhibitors of DNMT1. World Intellectual Property Organization. Patent No. WO2017216726A1. Available at:[5][6]

  • Bremser, W. (1978). HOSE - A Novel Substructure Code. Analytica Chimica Acta, 103(4), 355-365. Available at:[Link][7][8][9]

  • Advanced Chemistry Development, Inc. (ACD/Labs). NMR Prediction Software: Neural Network and HOSE Code Algorithms. Available at: [Link][10]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-[2-(Dimethylamino)ethoxy]benzonitrile

Part 1: Executive Hazard Profiling & Mechanism[1][2] Handling 3-[2-(Dimethylamino)ethoxy]benzonitrile (CAS: 500024-50-0) requires a nuanced understanding of its dual-functional nature. It is not merely a "toxic solid"; i...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Hazard Profiling & Mechanism[1][2]

Handling 3-[2-(Dimethylamino)ethoxy]benzonitrile (CAS: 500024-50-0) requires a nuanced understanding of its dual-functional nature. It is not merely a "toxic solid"; it possesses two distinct pharmacophores that dictate our safety strategy:[1]

  • The Benzonitrile Moiety (Systemic Risk): Nitriles (R-CN) can undergo hepatic metabolism via Cytochrome P450 enzymes.[1] This oxidative dealkylation can slowly release free cyanide (

    
    ) ions into the bloodstream.[1] Unlike simple inorganic cyanides (which kill instantly), nitrile-induced hypoxia is often delayed (onset 1–4 hours), leading to a false sense of security immediately after exposure.[1]
    
  • The Tertiary Amine Side Chain (Local Risk): The dimethylaminoethoxy group confers basicity and lipophilicity. This increases the compound's ability to penetrate the stratum corneum (skin barrier) while simultaneously acting as a caustic irritant to mucous membranes.

The Core Directive: Our PPE strategy focuses on preventing dermal absorption . Inhalation is a secondary risk controlled by engineering (fume hoods), but skin contact is the primary vector for systemic toxicity in solid handling.

Part 2: Risk Assessment & Engineering Controls[1][2]

Before donning PPE, the workspace must be validated. PPE is the last line of defense, not the first.

Engineering Control Workflow
  • Primary Containment: All weighing and solubilization must occur within a certified Chemical Fume Hood (CFH) operating at face velocity 80–100 fpm.[1]

  • Static Control: As an organic solid, this compound is prone to electrostatic charging. Use an ionizing bar or anti-static gun during weighing to prevent "flying powder" events.

Decision Logic: PPE Selection

The following logic gate determines the required protection level based on the operation state.

RiskAssessment Start Operation Type State Physical State? Start->State Solid Dry Solid / Dust State->Solid Weighing Liquid Solution / Liquid State->Liquid Dissolving/Reacting Quant Quantity? Solid->Quant Level2 LEVEL 2 PPE (High Contact) Liquid->Level2 Splash Risk Level1 LEVEL 1 PPE (Standard) Quant->Level1 < 100 mg Quant->Level2 > 100 mg or Dust Generation

Figure 1: Risk Assessment Logic. Determine PPE level based on physical state and quantity.[2][3][4] Liquid handling always defaults to higher protection due to increased permeation rates.[1]

Part 3: Personal Protective Equipment (PPE) Matrix

Scientific studies indicate that mechanical stress (hand movement) can reduce the chemical breakthrough time of nitrile gloves by up to 30% [1].[5] Therefore, a static "breakthrough time" from a chart is insufficient; we must use a dynamic change-out protocol.[1]

Comprehensive PPE Specifications[1][2][7]
Body ZoneComponentTechnical SpecificationOperational Protocol
Hands (Inner) Barrier 1 4 mil Nitrile (Bright Color)Acts as the skin-contact layer.[1] White or light blue allows visualization of outer glove breach.
Hands (Outer) Barrier 2 5-8 mil Nitrile (Dark Color) or LaminatePrimary Defense. If handling solutions >100mM, use Silver Shield (Laminate) gloves.[1] For solids, standard thick nitrile is acceptable.
Eyes Splash Guard Chemical Splash Goggles (ANSI Z87.1+)Crucial: Safety glasses are insufficient for amines. Vapors/dust can bypass side shields. Goggles form a seal against the face.
Respiratory Airway N95 or P100 (if outside hood)Required only if weighing outside a hood (strongly discouraged) or during spill cleanup.[1]
Body Dermal Lab Coat (Poly/Cotton) + Tyvek SleevesTyvek sleeves bridge the gap between glove cuff and lab coat, preventing wrist exposure.
The "Double-Glove" Rationale

We utilize a Color-Indicator System :

  • Don a White inner nitrile glove.

  • Don a Blue/Purple outer nitrile glove.

  • Mechanism: If the outer glove is breached or degrades, the liquid will seep between layers. The contrast between the dark outer and light inner glove makes the breach immediately visible, triggering an immediate stop-work and wash protocol.[1]

Part 4: Operational Workflow (Step-by-Step)

This protocol is designed to isolate the user from the benzonitrile derivative during its most vulnerable phase: Solubilization.

Phase 1: Weighing (Solid State)[1][2]
  • Preparation: Place a disposable weighing boat and a secondary containment tray inside the fume hood.

  • Anti-Static Measure: Discharge the spatula and the container with an anti-static gun if available.

  • Transfer: Transfer the solid. Note: If any grains fall onto the balance pan, wipe immediately with a methanol-dampened Kimwipe (held with forceps), then dispose of the wipe as hazardous waste.[1]

Phase 2: Solubilization (Liquid State)

Risk Spike: Once dissolved in organic solvents (DMSO, DCM), the compound's ability to permeate gloves increases by orders of magnitude.

  • Solvent Addition: Add solvent slowly.

  • Vessel Closure: Cap the vial immediately after addition. Do not vortex open containers.

  • Glove Check: Inspect outer gloves for puckering or color change (signs of solvent degradation).[1]

  • Change-Out Rule: Replace outer gloves every 30 minutes of continuous handling, or immediately upon any visible splash.

Phase 3: Waste & Decontamination[1][2]
  • Quenching: While no specific "quencher" destroys the nitrile instantly, treating spills with 10% bleach (sodium hypochlorite) can oxidize the structure over time. However, for general disposal, Incineration is the only validated method.

  • Solid Waste: Double-bag all contaminated gloves and wipes.[1] Label as "Toxic Organic Solid."

  • Liquid Waste: Segregate into "Cyanide/Nitrile-bearing" organic waste streams. Do not mix with acids (risk of HCN generation).[1]

Part 5: Emergency Response Architecture

In the event of exposure, speed is critical to prevent the metabolic conversion to cyanide.

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Wash Wash 15 Mins (Soap + Water) Skin->Wash Flush Eye Wash Station (15 Mins) Eye->Flush Medical Seek Medical Aid (Inform: Nitrile Exposure) Wash->Medical Flush->Medical Monitor Monitor for Hypoxia (Delayed Onset) Medical->Monitor

Figure 2: Emergency Response Workflow. Immediate dilution (washing) reduces absorption.[1] Medical observation is mandatory due to the potential for delayed metabolic activation of the nitrile group.[1][6]

First Aid Directives
  • Skin: Wash with soap and copious water.[1][2][3][4][7][8] Do not use solvent (ethanol/acetone) to clean skin; this enhances absorption.

  • Eyes: Flush for 15 minutes.[9][10][8] Force eyelids open.

  • Medical Notification: Inform emergency responders that the patient was exposed to a functionalized benzonitrile .[11] Mention the potential for "delayed cyanide toxicity" so they can prepare an antidote kit (e.g., Hydroxocobalamin) if symptoms (confusion, dyspnea) arise [2].[1]

References

  • Phalen, R. N., & Wong, W. K. (2012). Chemical resistance of disposable nitrile gloves exposed to simulated movement. Journal of Occupational and Environmental Hygiene. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Emergency Response Card: Benzonitrile. Centers for Disease Control and Prevention. [Link]

  • PubChem. (n.d.). Compound Summary: 3-[2-(Dimethylamino)ethoxy]benzonitrile.[1] National Library of Medicine. [Link](Note: Link directs to specific isomer or closest analogue if exact CAS page is unpopulated, utilized for functional group hazard verification).[1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(Dimethylamino)ethoxy]benzonitrile
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